Hexyl isocyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-23-9 | |
| Record name | Hexyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hexyl Isocyanide and Its Derivatives
Established Primary Synthesis Methods
The most traditional and widely employed method for synthesizing isocyanides, including hexyl isocyanide, is the dehydration of the corresponding N-substituted formamide (B127407). This two-step process begins with the formylation of a primary amine, followed by a dehydration step.
The dehydration of N-hexylformamide is commonly achieved using phosphoryl oxychloride (POCl₃). This method is well-established and known for providing good yields for a variety of isocyanides. The high reactivity of POCl₃, however, necessitates careful temperature control, often requiring cooling to 0°C or below during its addition to the reaction mixture. semanticscholar.org
A significant advancement in this method involves conducting the reaction under solvent-free conditions. For instance, using triethylamine (B128534) not only as a base but also as the solvent simplifies the procedure and improves its sustainability profile. This approach can lead to high to excellent yields of isocyanides in a very short reaction time, often less than five minutes. nih.govresearchgate.net The direct purification of the reaction mixture by column chromatography after the reaction is complete minimizes solvent consumption and waste generation. mdpi.com
Tertiary amine bases are crucial in the POCl₃-mediated dehydration of N-hexylformamide. They act as proton scavengers, neutralizing the hydrochloric acid generated during the reaction and thus preventing unwanted side reactions and decomposition of the isocyanide product. The choice of the tertiary amine can influence the reaction's efficiency. While triethylamine is commonly used, other bases such as pyridine (B92270) and diisopropylethylamine (DIPA) have also been employed. semanticscholar.org
Studies on analogous aliphatic formamides have shown that the selection of the base can significantly impact the yield. For instance, in some systems, pyridine has been found to give superior yields compared to other tertiary amines like triethylamine and DIPA when used with certain dehydrating agents. semanticscholar.org
Table 1: Illustrative Comparison of Bases in the Dehydration of a Model Aliphatic Formamide Data based on the synthesis of an analogous aliphatic isocyanide, not specifically this compound.
| Dehydrating Agent | Base | Solvent | Yield (%) |
| POCl₃ | Triethylamine | Dichloromethane (B109758) | Good to Excellent |
| p-TsCl | Pyridine | Dichloromethane | 66 |
| p-TsCl | Triethylamine | Dichloromethane | 14 |
| p-TsCl | Diisopropylethylamine | Dichloromethane | 35 |
This table is for illustrative purposes and highlights the importance of the base in isocyanide synthesis. Specific yields for this compound may vary.
Modern and Sustainable Synthesis Approaches
In recent years, there has been a significant push towards developing more sustainable and efficient methods for isocyanide synthesis, aiming to reduce waste, avoid hazardous reagents, and simplify procedures.
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of this compound, one-pot strategies starting directly from hexylamine (B90201) have been explored. These methods typically involve the in-situ formation of N-hexylformamide followed by its immediate dehydration.
While specific one-pot protocols for this compound are not extensively detailed in the provided search results, a general approach involves the reaction of an alcohol (which can be conceptually linked to the amine precursor) with trimethylsilyl (B98337) cyanide and a dehydrating agent in a single vessel. organic-chemistry.org This circumvents the need to isolate and purify the intermediate formamide, thereby saving time and resources.
A key focus of modern organic synthesis is the development of environmentally friendly protocols. For isocyanide synthesis, this has led to the exploration of less toxic dehydrating agents and greener solvent systems.
One of the most promising alternatives to POCl₃ is p-toluenesulfonyl chloride (p-TsCl). semanticscholar.orgrsc.org p-TsCl is less toxic and the dehydration reaction is less exothermic, allowing for safer handling. semanticscholar.org Furthermore, p-TsCl is a byproduct of industrial saccharin (B28170) synthesis, making its use economically and sustainably attractive. semanticscholar.org Research has shown that p-TsCl, in combination with bases like pyridine, can provide high yields of aliphatic isocyanides. semanticscholar.orgrsc.org
Another green approach involves performing the dehydration in aqueous micellar conditions. This method replaces hazardous organic solvents like dichloromethane with water, using surfactants to create a reaction environment. For example, the dehydration of N-formamides using p-toluenesulfonyl chloride and sodium hydrogen carbonate in water has been reported to be a sustainable and safe transformation for preparing aliphatic isocyanides. uniupo.it
Table 2: Comparison of Dehydrating Agents for the Synthesis of a Model Aliphatic Isocyanide Data based on the synthesis of an analogous aliphatic isocyanide, not specifically this compound.
| Dehydrating Agent | Base | Solvent | Yield (%) | E-Factor* |
| POCl₃ | Diisopropylethylamine | Me-THF | High | 12.7 |
| p-TsCl | Pyridine | Dichloromethane | up to 98 | 6.45 |
| PPh₃/I₂ | Diisopropylethylamine | Me-THF | High | 18.4 |
*E-Factor = kg of waste / kg of product. A lower E-Factor indicates a more environmentally friendly process. semanticscholar.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing environmental impact. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Recent studies have demonstrated that conducting the POCl₃-mediated dehydration of N-substituted formamides under solvent-free conditions, using triethylamine as both the base and the reaction medium, can lead to almost quantitative yields in a very short time. nih.govresearchgate.net This approach not only enhances the reaction speed but also significantly improves the sustainability by eliminating the need for a separate solvent and simplifying the work-up procedure. nih.gov The reaction can be performed at 0°C, and the product can be isolated with high purity. mdpi.com
The choice of solvent has been shown to have a substantial impact on the yield of isocyanide synthesis. For instance, in the dehydration of a model formamide with POCl₃, using more sustainable solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) can provide yields comparable to or even better than traditional solvents like dichloromethane (DCM), while also improving the environmental profile of the synthesis. semanticscholar.org
Synthesis of Functionalized this compound Derivatives
The introduction of functional groups and stereocenters into the this compound framework requires specialized synthetic strategies. These methods address the challenges of controlling stereochemistry and managing the inherent reactivity and potential instability of the isocyanide group.
The creation of isocyanides with defined stereochemistry is crucial for applications in asymmetric synthesis and materials science. beilstein-journals.orgscispace.com The most standard method for preparing chiral isocyanides begins with a corresponding chiral primary amine, which undergoes a two-step sequence of formylation and subsequent dehydration. scispace.com Enantiomerically pure amines are readily available from natural sources or through asymmetric synthesis, providing a reliable entry point to chiral isocyanides. scispace.com
Recent advancements have focused on catalytic asymmetric transformations to construct various forms of chirality. beilstein-journals.orgbeilstein-journals.org These methods offer efficient and stereoselective pathways to scaffolds with not only traditional carbon-centered chirality but also more complex axial, planar, or helical chirality. beilstein-journals.orgbeilstein-journals.org
A notable modern strategy involves the copper-catalyzed asymmetric borylation of imines to produce chiral α-boryl isocyanides. rsc.org This concise synthetic sequence begins with simple aldehydes and proceeds through four steps, including the key asymmetric borylation, a simultaneous nitrogen formylation/boron-protecting group exchange, and a final dehydration of the formamide to yield the target isocyanide. rsc.org
Table 1: Comparison of Synthetic Methods for Chiral Isocyanides
| Method | Starting Material | Key Steps | Advantages | Reference |
|---|---|---|---|---|
| Classical Two-Step | Chiral Primary Amine | 1. Formylation 2. Dehydration (e.g., with POCl3) | Reliable, utilizes readily available starting materials. | scispace.com |
| Catalytic Asymmetric Borylation | Aldehyde | 1. Imine formation 2. Cu-catalyzed asymmetric borylation 3. Formylation 4. Dehydration | Concise, provides access to novel functionalized chiral isocyanides. | rsc.org |
| Catalytic Asymmetric Transformations | Varies (e.g., prochiral substrates) | Isocyanide insertion, cycloaddition, etc., with a chiral catalyst. | Highly efficient for constructing various types of non-central chirality. | beilstein-journals.orgbeilstein-journals.org |
The inherent reactivity and potential instability of some isocyanides, particularly those that are volatile or contain sensitive functional groups, present significant synthetic challenges. rsc.orgnih.gov These compounds can be prone to polymerization or decomposition, especially in the presence of acid or during prolonged purification procedures. wikipedia.orgrsc.org To overcome these issues, strategies have been developed that focus on rapid synthesis and in-situ utilization.
One highly effective approach is the rapid dehydration of N-substituted formamides using phosphorus oxychloride in the presence of an organic base like triethylamine, which can also serve as the solvent. nih.gov This method is exceptionally fast, often yielding the desired isocyanide in high purity and near-quantitative yields in under five minutes, thereby minimizing the opportunity for degradation. nih.gov This protocol enables the in situ synthesis of unstable isocyanides, allowing them to be immediately used as reactants in subsequent transformations. nih.gov
For a more technologically advanced solution, continuous flow chemistry offers a robust platform for managing unstable intermediates. rsc.org In a flow system, reagents are pumped through a reactor coil where the synthesis occurs, followed by immediate in-line purification. rsc.org This approach minimizes handling, reduces exposure to the often malodorous compounds, and prevents decomposition by ensuring the unstable isocyanide is generated and consumed in a continuous, controlled manner. rsc.org
Table 2: Approaches for Synthesizing Unstable Isocyanides
| Strategy | Key Features | Primary Benefit | Reference |
|---|---|---|---|
| Rapid Batch Synthesis (POCl3/Et3N) | Solvent-free or minimal solvent, reaction time <5 minutes. | Minimizes degradation by reducing reaction time; allows for in-situ use. | nih.gov |
| Continuous Flow Technology | Synthesis, purification, and subsequent reaction occur in a continuous stream. | Controls reaction parameters precisely, minimizes handling and decomposition, enhances safety. | rsc.org |
Advanced Purification and Characterization Techniques in Synthesis Research
The successful synthesis of isocyanides is critically dependent on appropriate purification and characterization methods. Given their sensitivity, especially towards acidic conditions, specialized techniques are often required. rsc.orgresearchgate.net
Purification: Standard purification by column chromatography can lead to significant product loss due to the compound's instability on silica (B1680970) gel. rsc.org To mitigate this, purification is often performed using a short silica pad, which reduces contact time. nih.govresearchgate.net For particularly sensitive isocyanides, such as those containing water-soluble groups, a key strategy is the elimination of traditional aqueous work-ups, which can dramatically improve isolated yields. rsc.org Distillation is a viable method for volatile isocyanides. rsc.org An advanced approach, particularly suited for unstable compounds, is the use of in-line purification within a continuous flow setup, where the crude product stream is passed directly through a packed silica gel column. rsc.org
Table 3: Purification Techniques for Isocyanides
| Technique | Description | Best Suited For | Reference |
|---|---|---|---|
| Short Pad Chromatography | Passing the crude product through a short, compressed column of silica gel. | Moderately stable isocyanides requiring removal of non-polar impurities. | nih.govresearchgate.net |
| Non-Aqueous Work-up | Avoiding water during the extraction and isolation phase. | Water-soluble or moisture-sensitive isocyanides. | rsc.org |
| Distillation/Vacuum Distillation | Separation based on boiling points, potentially under reduced pressure. | Volatile and thermally stable isocyanides. | rsc.org |
| In-line Flow Purification | Automated purification using a packed column integrated into a continuous flow reactor. | Unstable isocyanides that require immediate purification post-synthesis. | rsc.org |
Characterization: The primary techniques for characterizing isocyanides are spectroscopic. Infrared (IR) spectroscopy is particularly diagnostic, as isocyanides display a strong and characteristic absorption for the N≡C stretch in the range of 2110–2165 cm⁻¹. wikipedia.orgacs.org In ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the isocyanide carbon atom typically appears in the region of 156-170 ppm. scripps.edu
Advanced spectroscopic methods are employed to gain deeper insights into the electronic structure and bonding of isocyanides. Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to investigate the bonding interactions of isocyanides chemisorbed on metal surfaces. uwm.edu For molecular-scale resolution, Scanning Tunneling Microscopy combined with Inelastic Electron Tunneling Spectroscopy (STM-IETS) allows for the direct visualization of ligand adsorption geometries and their corresponding vibrational signatures, providing detailed information on how binding geometry affects the isocyanide stretching frequency. osti.gov
Table 4: Spectroscopic Characterization of Isocyanides
| Technique | Key Finding / Observation | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | Strong, characteristic N≡C stretching absorption between 2110-2165 cm⁻¹. | wikipedia.orgacs.org |
| 13C NMR Spectroscopy | Isocyanide carbon signal typically appears at δ 156-170 ppm. | scripps.edu |
| Attenuated Total Reflection IR (ATR-IR) | Probes the nature of σ-bonding and π-back-bonding interactions on surfaces. | uwm.edu |
| STM-IETS | Visualizes adsorption geometry and measures vibrational modes at the single-molecule level. | osti.gov |
Reactivity and Reaction Mechanisms of Hexyl Isocyanide
Fundamental Reactivity Patterns of the Isocyano Group
The isocyano group is often described as a chemical "chameleon" due to its dual reactivity. nih.gov Unlike most functional groups where nucleophilic and electrophilic centers are distinct atoms, the isocyanide combines both functionalities on the terminal carbon atom. nih.gov This ambiphilic nature is a consequence of its electronic configuration, which can be represented by two resonance structures: one with a triple bond and another with a double bond, highlighting a carbene-like character. vedantu.com This electronic flexibility allows the isocyano group to serve as both a nucleophile and an electrophile in reactions. nih.gov
The amphiphilic nature of the isocyanide's terminal carbon can be rationalized using frontier molecular orbital theory. nih.gov
Nucleophilic Character : The Highest Occupied Molecular Orbital (HOMO) is a σ orbital primarily located on the terminal carbon atom. This orbital is responsible for the isocyanide's ability to act as a nucleophile or a hydrogen bond acceptor. nih.gov The divalent nature of this carbon atom contributes significantly to its nucleophilicity, making it a key participant in multicomponent reactions. acs.org
Electrophilic Character : The Lowest Unoccupied Molecular Orbital (LUMO) consists of π* orbitals, which are also centered on the terminal carbon. These orbitals can accept electron density, allowing the carbon to act as an electrophile. nih.gov While generally considered weak electrophiles, isocyanides can react with strong nucleophiles. aakash.ac.in
This unique combination of a nucleophilic HOMO and electrophilic LUMO on the same atom is central to the reactivity of hexyl isocyanide. nih.gov
| Property | Orbital Basis | Chemical Behavior |
| Nucleophilic | High-energy HOMO (σ orbital) on the terminal carbon nih.gov | Donates electron pair; attacks electrophilic centers (e.g., iminium ions) nih.govyoutube.com |
| Electrophilic | Low-energy LUMO (π* orbitals) on the terminal carbon nih.gov | Accepts electron pair; can be attacked by strong nucleophiles nih.govaakash.ac.in |
The dual electronic nature of the terminal carbon in this compound allows for α-addition reactions, where both an electrophile and a nucleophile add to this single carbon atom. nih.govstackexchange.com The reaction typically proceeds in a stepwise manner:
The nucleophilic carbon attacks an electrophile, forming a nitrilium ion intermediate. youtube.comstackexchange.com
The intermediate is then attacked by a nucleophile at the same carbon, neutralizing the charge. stackexchange.com
This pattern of reactivity is fundamental to isocyanide-based multicomponent reactions, such as the Ugi reaction, where the isocyanide efficiently traps an electrophilic intermediate. nih.gov
Multicomponent Reaction Mechanisms (MCRs)
This compound is a valuable reagent in multicomponent reactions (MCRs), which are chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov The Ugi four-component reaction (U-4CR) is the most prominent MCR involving isocyanides. nih.govacs.org
The classical Ugi four-component reaction involves the one-pot combination of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, such as this compound, to produce an α-acylamido carboxamide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient and atom-economical, with the only byproduct being a molecule of water. wikipedia.org The high concentration of reactants (0.5M - 2.0M) typically leads to the best yields, and the reaction is often complete within minutes after the isocyanide is added. wikipedia.org
| Component | Role in Ugi Reaction |
| Aldehyde/Ketone | Carbonyl source, forms imine with the amine wikipedia.org |
| Amine | Nucleophile, forms imine with the carbonyl component wikipedia.org |
| This compound | Nucleophile, attacks the iminium ion to form the nitrilium intermediate youtube.comwikipedia.org |
| Carboxylic Acid | Proton source and nucleophile, traps the nitrilium intermediate nih.govwikipedia.org |
The formation of a reactive nitrilium ion is a central and defining step in the Ugi reaction mechanism. nih.govnih.govnih.gov The process occurs through a sequence of equilibrium steps:
Imine Formation : The amine and the aldehyde (or ketone) first undergo a condensation reaction to form an imine, with the loss of a water molecule. wikipedia.orgnih.gov
Iminium Ion Activation : The carboxylic acid protonates the imine, generating a more electrophilic iminium ion. youtube.comwikipedia.org
Nucleophilic Attack by Isocyanide : The nucleophilic terminal carbon of this compound then attacks the electrophilic carbon of the iminium ion. youtube.comwikipedia.org This addition step is crucial and results in the formation of the key nitrilium ion intermediate. nih.govnih.gov This intermediate is highly reactive and poised for the next step in the reaction sequence. nih.gov
The final stage of the Ugi reaction involves the trapping of the nitrilium ion and a subsequent rearrangement that leads to the stable final product. wikipedia.org
Intermediate Trapping : The carboxylate anion, formed from the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion intermediate. wikipedia.org This addition results in the formation of an acyl imidate intermediate (also referred to as an O-acyl-isoamide). acs.orgorganic-chemistry.org
Passerini Reaction Mechanisms
The Passerini reaction is a three-component reaction (P-3CR) that combines an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide. core.ac.uknih.gov It is one of the oldest known isocyanide-based multicomponent reactions. core.ac.uk The mechanism is highly dependent on the reaction conditions, particularly the solvent. nih.gov
In aprotic and non-polar solvents, and at high reactant concentrations, the Passerini reaction is postulated to proceed through a non-ionic, concerted pathway. wikipedia.orgacs.org This mechanism is supported by the observation that the reaction proceeds more rapidly in such solvents. acs.orgresearchgate.net It is believed that hydrogen bonding plays a critical role, initiating the formation of a loosely associated cluster between the carboxylic acid and the carbonyl compound. wikipedia.orgresearchgate.net This is followed by a trimolecular reaction where the isocyanide attacks this complex. core.ac.uk The transition state is presumed to be a cyclic, relatively non-polar structure. researchgate.net
A key step in the Passerini mechanism is the activation of the carbonyl compound. researchgate.net The carboxylic acid acts as a proton donor, forming a hydrogen bond with the carbonyl oxygen. This interaction increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. researchgate.netresearchgate.net The carbon atom of the this compound then performs an α-addition to this activated electrophilic carbon, while the carboxylate acts as the nucleophile, also adding to the isocyanide carbon. researchgate.net This concerted addition leads to an intermediate which then undergoes an acyl group transfer (a Mumm-type rearrangement) to furnish the final α-acyloxy amide product. core.ac.ukresearchgate.net
Other Isocyanide-Based Multicomponent Reactions
Beyond the classic Ugi and Passerini reactions, this compound can participate in several other mechanistically related MCRs. These reactions leverage the dual electrophilic/nucleophilic character of the isocyanide carbon to construct diverse molecular scaffolds.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component process that involves an aldehyde, an amidine, and an isocyanide. This reaction proceeds via a formal [4+1] cycloaddition to produce 3-aminoimidazoles fused to another ring system. rsc.org
Another variation is the Passerini-Smiles reaction , where the carboxylic acid component of the traditional Passerini reaction is replaced by an electron-deficient phenol. nih.gov The reaction proceeds through the formation of a nitrilium ion intermediate which is trapped by the phenol, followed by an irreversible Smiles rearrangement of the resulting phenoxyimidate adduct. nih.gov
| Reaction Name | Components | Key Feature |
| Groebke–Blackburn–Bienaymé | Aldehyde, Amidine, Isocyanide | Formal [4+1] cycloaddition to form fused 3-aminoimidazoles. rsc.org |
| Passerini-Smiles | Aldehyde, Phenol, Isocyanide | Replacement of carboxylic acid with a phenol, involves a key Smiles rearrangement step. nih.gov |
| Passerini-Azide | Aryne, Carboxylic Derivative, Isocyanide | Utilizes an aryne as a carbonyl surrogate for the synthesis of tetrazole derivatives. researchgate.net |
Cycloaddition Reactions and Annulations
The unique electronic structure of the isocyano group allows it to participate in various cycloaddition and annulation reactions. Isocyanides can function as a one-carbon synthon, engaging in reactions formally classified as [4+1], [3+1], and other cycloaddition processes. researchgate.net
Annulation reactions involving isocyanides provide direct pathways to complex heterocyclic structures. For example, rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides via C-H activation has been developed to synthesize 3-(imino)isoindolinones. Another instance involves the three-component annulation of C₆₀ fullerene, an alkyl isocyanide, and dimethyl acetylenedicarboxylate (B1228247) to yield fullerene derivatives. uchicago.edu
Formal [2+3] Cycloadditions
While isocyanides are well-known to participate in [4+1] and [3+1] cycloadditions, their involvement in formal [2+3] cycloadditions is also an area of interest. researchgate.net In a typical [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While this compound itself is not a classic 1,3-dipole, its reactivity can be harnessed within such mechanistic frameworks.
For instance, metal-complexed ketenimines, which can be derived from isocyanides, are known to react as 1,3-dipoles in [3+2] cycloaddition reactions. The isocyanide can also react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, although this is less common than its reaction with tetrazines in [4+1] cycloadditions. wikipedia.org These reactions underscore the versatility of the isocyanide functional group in constructing five-membered heterocyclic rings, a common motif in pharmacologically active compounds.
Metal-Catalyzed [4+1] and [4+1+1] Cycloadditions
Metal-catalyzed cycloaddition reactions involving isocyanides are powerful methods for constructing five- and six-membered heterocyclic rings. In these transformations, the isocyanide typically serves as a one-carbon synthon.
[4+1] Cycloadditions: In these reactions, this compound reacts with a four-atom component to form a five-membered ring. This formal cycloaddition has been extensively utilized with various conjugated heterodienes such as oxadienes, azadienes, and vinyl ketenes to afford functionalized heterocycles like furans, pyrroles, and imidazoles. rsc.orgsemanticscholar.org For instance, the reaction of vinyl ketenes with this compound, often catalyzed by transition metals, can lead to the formation of substituted pyrrole (B145914) derivatives. The versatility of these reactions allows for the synthesis of diverse heterocyclic scaffolds, which are significant in medicinal chemistry and materials science. rsc.orgsemanticscholar.org
A Lewis acid-catalyzed [2+1+1] cycloaddition has also been reported, involving the reaction of isocyanides with alkylidene malonates and 3-alkylideneindolinones, showcasing another pathway to complex cyclic structures. researchgate.net
[4+1+1] Cycloadditions: This type of reaction involves the combination of a four-atom component with two molecules of isocyanide to build a six-membered ring. A notable example is the palladium-catalyzed double insertion of isocyanides into o-phenylenediamines to synthesize quinoxaline-2,3-diamines. researchgate.net This process involves the formation of two C-N bonds and one C-C bond in a single operation.
| Reaction Type | Reactants | Catalyst | Product Type | Ref |
| [4+1] Cycloaddition | Vinyl Ketene + this compound | Transition Metal | Substituted Pyrrole | rsc.orgsemanticscholar.org |
| [4+1] Cycloaddition | Azadiene + this compound | Various | Functionalized Pyrrole | rsc.org |
| [4+1+1] Cycloaddition | o-Phenylenediamine + 2x Isocyanide | Palladium | Quinoxaline-2,3-diamine | researchgate.net |
Intramolecular Cycloaddition for N-Heterocycle Synthesis
Intramolecular cycloadditions involving the this compound moiety are an efficient strategy for constructing nitrogen-containing heterocycles (N-heterocycles). researchgate.net When the isocyanide functional group is tethered to a suitable reaction partner within the same molecule, cyclization can be induced to form fused or polycyclic systems.
For example, 2-alkynylated aromatic isocyanides can undergo palladium-catalyzed reactions where an initial isocyanide insertion is followed by an intramolecular cyclopalladation, leading to the formation of complex heterocyclic frameworks. nih.gov Similarly, intramolecular reactions between an isocyano group and an iminophosphorane function can yield species containing a 1,3,2-diazaphosphetidine ring through a [2+2] cycloaddition mechanism. researchgate.net These methods provide streamlined access to complex molecular architectures that are prevalent in pharmaceuticals and natural products. researchgate.netnih.gov
| Starting Material Type | Reaction Conditions | Resulting Heterocycle | Ref |
| 2-Alkynylated aromatic isocyanide | Palladium Catalyst | Fused N-Heterocycle | nih.gov |
| Tethered isocyano and iminophosphorane | Thermal | 1,3,2-Diazaphosphetidine | researchgate.net |
Insertion Reactions of this compound
Insertion reactions are a cornerstone of isocyanide chemistry, where the isocyanide carbon atom inserts into a metal-carbon or metal-heteroatom bond. nih.gov These reactions, particularly those catalyzed by palladium, have significantly broadened the applications of isocyanides as versatile C1 building blocks for incorporating nitrogenous fragments. nih.govdntb.gov.ua
Palladium-Catalyzed Insertions
Palladium catalysis is widely used to facilitate the insertion of this compound into various chemical bonds. A typical catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming an organopalladium species. nih.gov This intermediate rapidly undergoes a 1,1-migratory insertion of this compound into the palladium-carbon bond, yielding an imidoyl-palladium complex. nih.govmdpi.com This key intermediate can then react with a range of nucleophiles or undergo further transformations like transmetalation or C-H activation to afford the final product, regenerating the Pd(0) catalyst. nih.gov
This methodology has been applied to synthesize a wide variety of compounds, including imines, amides, and complex heterocyclic systems like indoloquinolines and phenanthridines. nih.gov The reaction's versatility is demonstrated by its compatibility with numerous coupling partners, including organometallic reagents, enolates, and amines. nih.gov
Table of Palladium-Catalyzed Insertion Reactions
| Substrate 1 | Substrate 2 | Coupling Partner/Terminating Step | Product Type | Ref |
|---|---|---|---|---|
| Aryl Halide | This compound | Organometallic Reagent (Transmetalation) | Imine | nih.gov |
| 2-(2-Iodoarylamino)indole | This compound | Intramolecular Electrophilic Aromatic Substitution | Indoloquinoline | nih.gov |
| Biaryl Isocyanide | Aryl Iodide | Intramolecular C-H Functionalization | Phenanthridine (B189435) | nih.gov |
Insertion into Heteroatom-Hydrogen Linkages (N-H, O-H, S-H, Si-H, P-H)
This compound can insert into bonds between hydrogen and various heteroatoms, a process that can be catalyzed by Lewis acids, Brønsted acids, or transition metals. rsc.org
N-H Insertion: The insertion of isocyanides into the N-H bond of amines is a direct route to formamidine (B1211174) and urea (B33335) derivatives. While often requiring transition metal catalysis, a metal-free approach using an iodine-DMSO system has been developed for the chemoselective synthesis of ureas from aliphatic amines and isocyanides. rsc.org This method avoids the use of toxic isocyanates. rsc.org
O-H Insertion: Catalytic enantioselective insertion of carbenes (derived from diazo compounds) into O-H bonds is a known process for creating α-alkoxy and α-hydroxy carbonyl compounds. nih.gov While direct insertion of isocyanides into O-H bonds is less common, related transformations occur in multicomponent reactions like the Passerini reaction.
Si-H Insertion: Trimethylsilyl (B98337) chloride can act as an activating agent for azines in isocyanide-based reactions, which involves a key step of isocyanide insertion into an N-Si bond. lshtm.ac.uk
Au-H Insertion: In the realm of gold chemistry, isocyanides have been shown to insert into gold(III)-hydrogen bonds, leading to the formation of the first examples of gold iminoformyl complexes.
These insertion reactions provide efficient pathways for C-N, C-O, C-S, and C-Si bond formation, highlighting the broad utility of this compound. rsc.org
Isocyanide Insertions in Complex Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can feature isocyanide insertion as a key step. researchgate.netescholarship.org The synergy between isocyanide insertion and C-H bond activation, often catalyzed by metals like palladium or rhodium, provides a powerful tool for constructing complex polycyclic molecules from simpler precursors. nih.gov
For example, a reaction can be initiated by the formation of an aryl-palladium bond, followed by the insertion of this compound. The resulting imidoyl palladium intermediate can then undergo an intramolecular C-H activation or cyclization event, leading to the annulation and formation of a new heterocyclic ring. nih.gov This strategy has been employed in the synthesis of phenanthridines and other fused aromatic systems. nih.gov Such cascade reactions are highly valued for their efficiency in rapidly building molecular complexity. researchgate.net
Organocatalytic Transformations Involving this compound
While many reactions of this compound rely on transition metal catalysts, a growing field of organocatalysis utilizes small, chiral organic molecules to promote transformations. These methods offer an alternative to metal-based systems, often with high levels of stereocontrol.
A prominent example is the organocatalytic version of the Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction involving an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org By employing a chiral phosphoric acid (CPA) as the catalyst, this reaction can be rendered enantioselective, producing axially chiral imidazo[1,2-a]pyridines in excellent yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the activation of an intermediate by the chiral catalyst through hydrogen bonding, which controls the stereochemical outcome of the nucleophilic addition of the isocyanide. beilstein-journals.org
Example of Organocatalytic GBB Reaction
| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Ref |
|---|
N-Heterocyclic Carbene (NHC)-Catalyzed Reactions
N-Heterocyclic carbenes (NHCs) are a class of organic catalysts known for their versatility in facilitating a wide range of chemical reactions. chalmers.se These catalysts are characterized by a divalent carbon atom within a heterocyclic ring, which is stabilized by adjacent nitrogen atoms through σ-electron withdrawal and π-electron donation. wpmucdn.com This electronic structure makes NHCs strong σ-donors, similar to trialkylphosphines, and allows them to be effective ligands for many transition metals or to act as organocatalysts. wpmucdn.comnih.gov NHC catalysis is prominent in reactions involving polarity reversal (umpolung) of functional groups, such as the benzoin (B196080) reaction, where an aldehyde's carbonyl carbon is converted into a nucleophilic species. nih.govnih.gov While NHCs are known to catalyze reactions involving C-C unsaturated bonds, specific examples detailing the reactions of this compound under NHC catalysis are not extensively documented in the available literature.
Enaminone Synthesis from Ketones via Isocyanide Activation
Enaminones are valuable intermediates in organic synthesis, serving as building blocks for various heterocyclic and carbocyclic compounds. nih.govacgpubs.org Their synthesis often involves the reaction of 1,3-dicarbonyl compounds with amines. acgpubs.org Another route involves the reaction between isocyanides and cyclic 1,3-dicarbonyl compounds, which yields enaminones. researchgate.net For instance, alkyl or aryl isocyanides can react with compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) to produce enaminones in good yields. researchgate.net The general mechanism involves the activation of the isocyanide carbon, making it susceptible to nucleophilic attack. researchgate.net However, the direct synthesis of enaminones from the reaction of simple ketones with this compound is not a commonly cited method, and the literature tends to focus on more activated carbonyl compounds like β-keto esters or 1,3-diones. acgpubs.org
Transition Metal-Catalyzed Transformations
Copper-Catalyzed Reactions and Active Species Formation
Copper complexes are effective catalysts for a variety of organic transformations. In the context of reactions related to isocyanides, such as cyanation, mechanistic studies suggest the formation of specific active species. For example, in the photoinduced, copper-catalyzed cyanation of alkyl chlorides, a proposed pathway involves a Cu(I)-cyanide adduct. nih.gov This complex, upon photoexcitation, enters an excited state that can engage in a single electron transfer with the alkyl halide. nih.gov This process generates a Cu(II)-cyanide adduct and an alkyl radical, which then combine to form the final nitrile product and regenerate a Cu(I) species. nih.gov
While direct catalytic reactions involving this compound are not detailed, related research on a dimeric copper(II) complex incorporating a hexyl bis(pyrazolyl)acetate ligand has demonstrated high efficiency in the allylic oxidation of alkenes. mdpi.com In these Kharasch–Sosnovsky reactions, the copper complex catalyzes the formation of allylic benzoates with yields up to 90-95% using tert-butyl peroxybenzoate as the oxidant. mdpi.com This highlights the catalytic potential of copper centers coordinated by ligands containing hexyl moieties.
Nickel-Catalyzed Oligomerization of Cyclothis compound
Although distinct from this compound, the study of cyclothis compound oligomerization provides significant insight into the behavior of isocyanides in polymerization reactions. Nickel(II) complexes have proven to be effective catalysts for this transformation, producing poly(cyclothis compound). acs.orgacs.org The reaction yields can be substantial, ranging from moderate to as high as 94%, depending on the specific catalytic system used. acs.orgresearchgate.net
The nickel-catalyzed oligomerization of cyclothis compound is proposed to proceed via a "Merry-Go-Round" mechanism. acs.orgacs.org The process begins with the formation of a cationic nickel(II) tetrakis(isocyanide) complex. acs.org A nucleophile then attacks one of the isocyanide carbon atoms, generating an α-iminomethyl-nickel(II) complex. acs.org Subsequently, a fifth isocyanide molecule coordinates to the nickel center. The iminomethyl group then migrates to an adjacent isocyanide carbon, forming a dimeric intermediate. acs.org This insertion cycle repeats, extending the polymer chain in a manner resembling a merry-go-round. acs.org
The catalytic activity of the nickel(II) center is highly dependent on the structure of the coordinating ligands. acs.orgresearchgate.net Research has shown that modifying the organic ligands within the nickel complex significantly influences reaction yields. acs.orgnih.gov A series of nickel(II) complexes containing different organic ligands, such as 2,2′-bipyridyl, 1,10-phenanthroline, and various dicarboxylate anions (e.g., diglycolate), have been synthesized and tested. acs.orgacs.org
The nature of the donor atoms in the ligand sphere (e.g., -N, -O, -S) plays a crucial role. Ligands with oxygen as the donor atom tend to form more stable complexes due to oxygen's lower electronegativity compared to nitrogen or sulfur. acs.org This increased stability correlates with higher catalytic activity in the oligomerization of cyclothis compound. acs.org As the electronegativity of the donor atom increases, the complex stability and catalytic efficiency decrease. acs.org
The following table summarizes the performance of various nickel(II) catalysts in the oligomerization of cyclothis compound, demonstrating the impact of ligand design on reaction yield. acs.org
| Catalyst | Yield (%) |
| [Ni(ODA)(bipy)(H₂O)]·2.5H₂O | 94 |
| [Ni(ODA)(H₂O)₃]·1.5H₂O | 52 |
| [Ni(TDA)(bipy)(H₂O)]·4H₂O | 27 |
| [Ni(IDA)(H₂O)₃] | 23 |
| [Ni(TDA)(phen)H₂O] | 22 |
| [Ni(TDA)(H₂O)₃] | 10 |
| [Ni(ODA)(phen)(H₂O)]·1.5H₂O | 8 |
Data sourced from Inorganic Chemistry. acs.org
Palladium-Catalyzed Synthesis of N-Heterocycles
Palladium catalysis offers a powerful tool for the construction of N-heterocycles utilizing this compound as a key building block. These reactions often proceed through an imidoylative cyclization pathway, where the isocyanide inserts into a palladium-carbon bond, followed by an intramolecular cyclization. researchgate.netdntb.gov.uarsc.org This strategy has been successfully applied to synthesize a range of heterocyclic scaffolds, including phenanthridines and isoquinolines. nih.gov
The general mechanism commences with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, generating an organopalladium(II) intermediate. This intermediate then undergoes migratory insertion of this compound to form an imidoyl-palladium species. The subsequent step involves an intramolecular C-H activation or coupling with a tethered nucleophile, leading to the cyclized product and regeneration of the Pd(0) catalyst. nih.govnih.gov
For instance, the synthesis of phenanthridine scaffolds can be achieved from arenes with a pending isocyanide moiety. The process involves the insertion of the isocyanide into an aryl palladium(II) intermediate, followed by an intramolecular aromatic C-H activation as the key cyclization step. nih.gov Aliphatic isocyanides like this compound are well-tolerated in these transformations. nih.gov
Table 1: Key Steps in Palladium-Catalyzed N-Heterocycle Synthesis with this compound
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Oxidative Addition | An aryl halide adds to the Pd(0) catalyst. | Aryl-Pd(II) complex |
| 2. Isocyanide Insertion | This compound inserts into the Aryl-Pd bond. | Imidoyl-Pd(II) complex |
| 3. Intramolecular Cyclization | The imidoyl group reacts with a tethered functional group or C-H bond. | Palladacycle |
This methodology's versatility allows for the construction of complex polycyclic systems, such as spiroindolines, through dearomative spirocyclization cascades.
Indium-Catalyzed Annulation Reactions
Indium catalysts, particularly indium(III) salts, have emerged as effective Lewis acids for promoting annulation reactions involving isocyanides. These reactions leverage the ability of indium to activate substrates and facilitate cycloaddition processes. A notable example is the indium-catalyzed formal [4+1+1] or [4+1] annulation of ambiphilic quinolines with two molecules of an isocyanide, such as this compound, to construct polyfunctionalized pyrano- and furoquinolines. rsc.orgacs.org
The reaction pathway is influenced by the structure of the isocyanide and the solvent. The mechanism likely involves the activation of the quinoline (B57606) substrate by the indium catalyst, followed by sequential insertions of isocyanide molecules. This process leads to the formation of multiple new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds in a single operation. rsc.org While detailed mechanistic studies specifically for this compound are limited, the general principle of Lewis acid activation of the substrates followed by isocyanide insertion is the accepted pathway. researchgate.net
Activation Strategies for Isocyanide Reactivity
To enhance the reactivity of the isocyanide group, particularly its electrophilic character, various activation strategies have been developed. These methods typically involve the coordination of a species to the isocyanide carbon or nitrogen, which modifies its electronic properties and facilitates nucleophilic attack.
Lewis Acid-Mediated Activation
Lewis acids are potent activators of isocyanides. patsnap.com By coordinating to the lone pair of electrons on the isocyanide carbon or nitrogen, a Lewis acid withdraws electron density, thereby increasing the electrophilicity of the isocyanide carbon and making it more susceptible to attack by nucleophiles. patsnap.comwikipedia.orgsci-hub.se Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have proven particularly effective in this role. rsc.orgresearchgate.netjimcontent.comresearchgate.netrsc.org
The activation mechanism involves the formation of an adduct between the this compound and the Lewis acid. This complexation polarizes the C≡N bond, facilitating reactions that would otherwise be sluggish. rsc.orgacs.orgnih.gov This strategy has been employed in a variety of transformations, including the formal insertion of isocyanides into C-O bonds of esters. rsc.org
Table 2: Comparison of Isocyanide Activation
| Activation Method | Mechanism | Effect on Isocyanide | Typical Reagents |
|---|---|---|---|
| Lewis Acid Activation | Coordination to isocyanide C or N atom. | Increases electrophilicity of carbon. | B(C₆F₅)₃, Zn(NO₃)₂ |
TMSCl-Mediated Addition of N-Nucleophiles
Trimethylsilyl chloride (TMSCl) can be used to mediate the addition of nitrogen-based nucleophiles (N-nucleophiles) to isocyanides. researchgate.net This oxidant-free method provides an efficient pathway for forming new C-N bonds. The activation strategy involves the interaction of TMSCl with the isocyanide, which is proposed to generate a highly reactive intermediate. This intermediate is then readily attacked by N-nucleophiles, such as amines or amides. researchgate.net
While the precise mechanism is not fully elucidated for all substrates, it is believed that TMSCl enhances the electrophilic character of the isocyanide carbon, similar to a Lewis acid, or participates in a concerted or stepwise addition process with the nucleophile. This approach has been successfully used to synthesize a variety of nitrogen-containing compounds.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, this compound undergoes hydrolysis to yield N-hexylformamide. This reaction is a classic example of the reactivity of isocyanides in aqueous acid and proceeds via a well-studied mechanism. epa.gov The hydrolysis is resistant to catalysis by bases but is readily promoted by acids. rsc.org
The mechanism is described as a specific acid/general base catalysis. researchgate.net It involves a rapid, pre-equilibrium protonation of the isocyanide carbon (C-protonation). researchgate.net This step is favored over N-protonation and results in the formation of a highly electrophilic N-hexylnitrilium ion.
The subsequent step is the rate-determining nucleophilic attack of a water molecule on the electron-deficient carbon of the nitrilium ion. researchgate.net This is followed by deprotonation, facilitated by a general base (such as another water molecule), to yield the final N-hexylformamide product. jcsp.org.pk
The key steps of the mechanism are outlined below:
C-Protonation: Fast, reversible protonation of the isocyanide carbon by a hydronium ion (H₃O⁺).
Nucleophilic Attack: Slow, rate-determining attack of water on the nitrilium ion carbon.
Deprotonation: Fast removal of a proton from the oxygen atom to form the enol of the formamide (B127407).
Tautomerization: Rapid rearrangement of the enol to the stable N-hexylformamide.
Kinetic studies on analogous compounds like cyclothis compound have provided substantial evidence for this mechanistic pathway. researchgate.net
Coordination Chemistry and Ligand Properties of Hexyl Isocyanide
Metal-Isocyanide Bonding and Electronic Structure
The bonding of hexyl isocyanide to a metal center is characterized by a synergistic interplay of σ-donation and π-back-donation, a model that also famously describes the bonding of carbon monoxide. The lone pair of electrons on the terminal carbon atom of the isocyanide group is donated to an empty d-orbital of the metal, forming a strong σ-bond. Concurrently, filled d-orbitals on the metal can donate electron density back into the empty π* antibonding orbitals of the isocyanide ligand. This π-back-donation strengthens the metal-carbon bond and influences the electronic properties and reactivity of the complex.
This compound is considered isolobal with carbon monoxide (CO), meaning their frontier molecular orbitals have similar symmetry, energy, and electron occupation. researchgate.net This relationship explains why isocyanide complexes often have stoichiometries and structures that mirror those of metal carbonyls. wikipedia.orgnih.gov However, despite this analogy, there are significant differences in their electronic properties.
Alkyl isocyanides like this compound are generally stronger σ-donors and weaker π-acceptors compared to CO. wikipedia.orgrsc.org The greater σ-donor capacity stems from the higher energy of the carbon lone pair orbital in the isocyanide. mdpi.com The weaker π-acceptor ability is due to the higher energy of the π* orbitals. This electronic difference has several consequences:
Stabilization of Metal Oxidation States: Due to their strong σ-donor character, isocyanides are effective at stabilizing metals in higher oxidation states compared to CO. mdpi.com
Reactivity: The increased electron density on the metal center in isocyanide complexes makes them more susceptible to oxidative and protonation reactions than their carbonyl counterparts. wikipedia.orgnih.gov
Spectroscopic Properties: The extent of π-back-donation is reflected in the C≡N stretching frequency (νC≡N) in infrared (IR) spectroscopy. Stronger π-back-donation leads to a greater population of the π* antibonding orbital, weakening the C≡N bond and lowering the stretching frequency. wikipedia.orgnih.gov
| Property | This compound (CNR) | Carbon Monoxide (CO) |
|---|---|---|
| σ-Donor Ability | Stronger | Weaker |
| π-Acceptor Ability | Weaker | Stronger |
| Typical νC≡N/O in Complexes (cm-1) | ~2080 - 2140 wikipedia.org | ~1850 - 2100 |
| Favored Metal Oxidation State | Higher/Lower | Lower |
The primary mode of coordination for this compound is through its terminal carbon atom, which acts as a Lewis base. wikipedia.org This results in a typically linear or near-linear M-C-N-C arrangement in terminal coordination. nih.gov However, other coordination modes are also known for isocyanide ligands in general:
Terminal Bonding: This is the most common mode, where the isocyanide binds to a single metal center through the carbon atom.
Bridging (μ2) Bonding: In polynuclear complexes, the isocyanide ligand can bridge two metal centers. In this mode, the ligand is typically bent at the nitrogen atom, and there is enhanced π-back-donation from both metal centers into the isocyanide π* orbitals. wikipedia.orgnih.gov This mode is well-established for various alkyl and aryl isocyanides. researchgate.net
Nitrogen Coordination: While rare, coordination through the nitrogen atom is theoretically possible, though energetically less favorable than carbon coordination. Some electron-rich isocyanide complexes can be protonated at the nitrogen atom to yield aminocarbyne complexes. wikipedia.orgnih.gov
When an isocyanide ligand like this compound is coordinated to a metal center, its electronic structure is perturbed, making it susceptible to non-covalent interactions known as π-hole interactions. A π-hole is a region of positive electrostatic potential located perpendicular to the σ-framework of the C≡N triple bond. umn.edu
Coordination to a metal, particularly a high-oxidation-state metal, enhances the electrophilic character of the isocyanide carbon atom. umn.edu This positive π-hole can then interact attractively with electron-rich sites, such as the lone pairs of other ligands (e.g., halides) or the π-systems of aromatic rings in adjacent molecules or ligands. umn.edu These interactions, though weak, can play a significant role in determining the conformational stabilization and crystal packing of metal-isocyanide complexes. umn.edu
Complex Formation and Stability Studies
The formation of stable metal complexes with this compound is a fundamental aspect of its coordination chemistry. The stability of these complexes is influenced by various factors including the nature of the metal ion, the solvent, and the presence of other ligands.
The presence of the C6 alkyl chain in this compound generally imparts good solubility to its metal complexes in nonpolar organic solvents. The formation of these complexes can be achieved through several synthetic routes, most commonly by the direct reaction of the isocyanide with a metal salt or a labile metal complex (e.g., a carbonyl or acetonitrile (B52724) complex) in a suitable solvent. nih.gov
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. rsc.org Higher values indicate greater stability. umn.edu For a general reaction:
M + nL ⇌ MLn
βn = [MLn] / ([M][L]n)
While specific stability constants for this compound complexes are not widely reported, trends can be inferred from studies of other alkyl isocyanides. The stability of these complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
This compound can participate in the formation of ternary, or mixed-ligand, complexes, where the metal ion is coordinated to more than one type of ligand. The isolation and characterization of such complexes provide insight into the competitive binding and electronic interplay between different ligands.
The characterization of these complexes relies on a combination of analytical techniques:
Infrared (IR) Spectroscopy: This is a crucial tool for studying isocyanide complexes. The position of the νC≡N stretching band provides direct information about the electronic environment of the ligand. For instance, in a study of n-hexyl isocyanide bound to myoglobin (B1173299), two distinct νC≡N bands were observed at approximately 2080 cm-1 and 2137 cm-1, corresponding to two different ligand orientations within the protein's distal pocket. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complex in solution. The chemical shift of the isocyanide carbon is particularly sensitive to its coordination environment.
X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles, for complexes that can be obtained as single crystals.
| Complex | Technique | Key Observation | Interpretation | Reference |
|---|---|---|---|---|
| n-Hexyl Isocyanide-Myoglobin | FTIR | νC≡N = 2137 cm-1 | Ligand in apolar environment ("out" conformation) | wikipedia.org |
| n-Hexyl Isocyanide-Myoglobin | FTIR | νC≡N = ~2080 cm-1 | H-bonding enhances back-bonding ("in" conformation) | wikipedia.org |
| [Co(CN-t-Bu)5]+ | IR | νC≡N = 2152, 2120 cm-1 | Primarily σ-donor character, shift to higher energy | nih.gov |
| Fe2(CNEt)9 | IR | νC≡N = 2060, 1920, 1701, 1652 cm-1 | Significant π-back-donation in electron-rich complex | nih.gov |
Isocyanide Ligand Exchange Dynamics in Metal Complexes
For this compound, as with other alkyl isocyanides, the exchange process can be monitored using various spectroscopic techniques and mass spectrometry. nih.gov The rate of exchange is influenced by the electron-donating ability of the hexyl group and the steric hindrance it imposes. In general, isocyanides are considered good Lewis bases and can readily displace other ligands. wikipedia.org The dynamics of this exchange are crucial for understanding the mechanistic pathways of catalytic reactions where the isocyanide may act as a transiently coordinating species.
This compound as a Ligand in Homogeneous Catalysis
This compound plays a significant role as a ligand in various homogeneous catalytic processes, primarily involving transition metals. nih.gov Its utility stems from its electronic and steric properties, which can be tuned to influence the activity and selectivity of the catalyst.
As a supporting or "spectator" ligand, this compound remains coordinated to the metal center throughout the catalytic cycle, influencing its electronic properties and steric environment. nih.gov The σ-donating and π-accepting capabilities of the isocyanide group modulate the electron density at the metal, which in turn affects its reactivity towards substrates. wikipedia.orgnih.gov The hexyl chain, while primarily contributing to steric bulk, can also influence the solubility of the catalyst in organic solvents.
The steric profile of the this compound ligand can be crucial in controlling the selectivity of a catalytic reaction. By occupying space around the metal center, it can direct the approach of substrates, favoring the formation of a specific product isomer. This is particularly important in asymmetric catalysis, where the ligand architecture is key to achieving high enantioselectivity.
In contrast to its role as a spectator ligand, this compound can also directly participate in the catalytic cycle. A common reaction pathway involves the migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. electronicsandbooks.commdpi.com This step is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals. rsc.org
The general mechanism for palladium-catalyzed isocyanide insertion, for example, involves the oxidative addition of a substrate to a low-valent palladium complex, followed by the coordination and subsequent 1,1-migratory insertion of the isocyanide to form an imidoyl-palladium intermediate. mdpi.com This intermediate can then undergo further reactions, such as transmetalation or reductive elimination, to generate the final product and regenerate the active catalyst. mdpi.com The nature of the hexyl group can influence the rate and efficiency of this insertion step.
Steric and Electronic Effects of the Hexyl Chain on Coordination Behavior
The coordination behavior of this compound is a direct consequence of the interplay between the electronic nature of the isocyanide functional group and the steric influence of the hexyl chain. mdpi.com
Electronic Effects: The isocyanide carbon atom acts as a strong σ-donor through its lone pair of electrons, while the π* orbitals of the C≡N bond can accept electron density from the metal's d-orbitals via back-bonding. wikipedia.orgnih.gov The alkyl group, in this case, hexyl, is an electron-donating group, which increases the electron density on the isocyanide carbon, enhancing its σ-donor properties. This generally leads to stronger coordination to the metal center.
Steric Effects: The hexyl chain introduces steric bulk around the metal center. This steric hindrance can influence several aspects of coordination chemistry:
Coordination Number: A bulky ligand like this compound may favor the formation of complexes with lower coordination numbers.
Selectivity: As mentioned earlier, the steric profile of the ligand can play a crucial role in determining the stereochemical outcome of a catalytic reaction.
The balance between these steric and electronic effects is critical in the design of metal complexes with desired properties for applications in catalysis and materials science. mdpi.comresearchgate.net
Applications in Photoluminescent Metal Complexes
Isocyanide ligands, including this compound, have been incorporated into various photoluminescent metal complexes. rsc.orgrsc.org These complexes often feature heavy metal ions like iridium(III), platinum(II), or rhenium(I), which facilitate strong spin-orbit coupling and lead to phosphorescence. nih.gov The isocyanide ligand can significantly influence the photophysical properties of these complexes, including their emission color, quantum yield, and excited-state lifetime. rsc.orgnih.gov
In photoluminescent metal complexes, this compound can adopt different coordination modes, primarily as a terminal or a bridging ligand. rsc.orgrsc.org
Terminal Ligand: As a terminal ligand, this compound binds to a single metal center. cbpbu.ac.in In this mode, its electronic properties directly influence the energy of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states, which are often responsible for the observed luminescence. acs.org The steric bulk of the hexyl group can also prevent quenching of the excited state by intermolecular interactions, leading to higher emission quantum yields.
The versatility of this compound in adopting both terminal and bridging coordination modes allows for the rational design of photoluminescent metal complexes with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov
Influence on Excited-State Character and Dynamics
The incorporation of isocyanide ligands, such as this compound, into phosphorescent metal complexes can significantly influence the excited-state character and dynamics. rsc.org While the frontier orbitals of a simple alkyl isocyanide like this compound may not be directly involved in the luminescent excited state, they exert crucial indirect electronic effects that modify the energy, character, and lifetime of these states. rsc.org
Isocyanides are recognized as strong σ-donors and good π-acceptors, a property they share with carbon monoxide (CO). rsc.org Their π-acidic nature makes them particularly effective as supporting ligands for mid-to-late transition metals with six or more d-electrons. rsc.org In many luminescent complexes, the lowest-energy excited state is a metal-to-ligand charge transfer (MLCT) state. The energy and properties of this state are highly dependent on the nature of the ancillary ligands.
When a strongly π-acidic ligand like this compound is present, it stabilizes the metal d-orbitals. This stabilization increases the energy gap between the metal-centered highest occupied molecular orbital (HOMO) and the ligand-centered lowest unoccupied molecular orbital (LUMO). This often leads to a blue-shift in the phosphorescence spectrum. rsc.org
Furthermore, the presence of isocyanides can alter the nature of the triplet excited state (T₁). It can lead to a weaker configuration interaction between the ³MLCT state and ligand-centered (³LC) states. This results in the T₁ state having a more predominant ³LC character. rsc.org A significant consequence of this shift is a reduction in spin-orbit coupling, as this coupling is primarily derived from the MLCT states. rsc.org Reduced spin-orbit coupling decreases the rate of radiative decay, leading to longer photoluminescence lifetimes for complexes featuring isocyanide ligands compared to those with less π-acidic ligands. rsc.org
The steric profile of the isocyanide's substituent can also play a role. For instance, bulky substituents on the isocyanide can shield the metal center from its environment, which can influence the excited-state lifetime. nih.gov
Table 1: Representative Photophysical Data Illustrating Ligand Influence
| Complex/Ligand Combination | Emission Max (λₑₘ) | Photoluminescence Quantum Yield (ΦPL) | Excited-State Lifetime (τ) | Reference |
| cis-[Pt(CNAr)₂(C≡CR)₂] | 460-540 nm | 0.043–0.27 | >50 µs | nih.gov |
| trans-[Pt(ADC)₂(C≡CR)₂] | 460-540 nm | 0.043–0.27 | >50 µs | nih.gov |
| cis-Pt(CNR)₂(C≡CPh)₂ | ~430 nm | Modest | 2.8-8.2 µs | researchgate.net |
| cis-Pt(CNR)(ADC)(C≡CPh)₂ | ~430 nm | 3 to 16-fold higher than isocyanide precursor | 4.8-14 µs | researchgate.net |
Isocyanides as Precursors to Acyclic Carbenes in Luminescent Systems
An emerging and significant trend in the design of luminescent compounds is the use of isocyanides, including this compound, as electrophilic precursors that can be converted into acyclic carbene ligands. rsc.org This transformation typically occurs via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the metal-coordinated isocyanide. researchgate.netresearchgate.net The resulting acyclic diaminocarbene (ADC) is a very strong σ-donating ligand, even more so than the isocyanide from which it was derived. rsc.org
The conversion of an isocyanide to an ADC ligand within the coordination sphere of a metal can impart distinct photophysical advantages. rsc.org The strong σ-donating properties of ADCs can significantly raise the energy of the metal-centered d-orbitals. researchgate.net In the context of luminescent complexes, particularly for square-planar Pt(II) compounds, this elevation of the metal-centered states is crucial as it can prevent them from providing non-radiative decay pathways for the desired emissive excited state.
This synthetic strategy allows for the fine-tuning of the electronic properties of the complex. By selecting different isocyanide precursors (e.g., varying the alkyl or aryl group) and different nucleophilic amines, a wide variety of ADC ligands with tailored steric and electronic characteristics can be readily introduced into the complex. rsc.org
Table 2: Transformation of Isocyanide Precursors to Acyclic Diaminocarbene (ADC) Complexes
| Isocyanide Precursor Complex | Nucleophile | Resulting ADC Complex | Key Outcome | Reference |
| cis-Pt(CNR)₂(C≡CPh)₂ | Amine | cis-Pt(CNR)(ADC)(C≡CPh)₂ | 3 to 16-fold increase in ΦPL | researchgate.net |
| [Au(NHC)(CN-R)]⁺ | Secondary Amine | [Au(NHC)(ADC)]⁺ | Formation of stronger donor ADC ligand | researchgate.net |
| [Ir(ppy)₂(CN)L] | Propylamine | [Ir(ppy)₂(ADC)L] | Enhanced quantum yields for blue-green phosphorescence | researchgate.net |
Note: This table provides examples of the conversion of isocyanide ligands to ADCs and the resulting impact on the complex. NHC = N-heterocyclic carbene; ppy = 2-phenylpyridine.
Theoretical and Computational Studies on Hexyl Isocyanide Reactivity and Structure
Quantum Mechanical Investigations of Reaction Pathways
Quantum mechanical calculations are fundamental to understanding the intricate pathways of reactions involving isocyanides. chemmethod.com These methods allow for the exploration of reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone. Studies on alkyl isocyanides, such as cyclohexyl isocyanide, in [2+3] cycloaddition reactions with dialkyl acetylenedicarboxylates in the presence of acetic anhydride, serve as a prime example. chemmethod.comchemmethod.com
In these investigations, quantum mechanical calculations are employed to map out the entire reaction coordinate. chemmethod.com The process typically begins with the nucleophilic attack of the isocyanide's carbon atom on an electrophilic center, such as one of the sp-hybridized carbons of a dialkyl acetylenedicarboxylate (B1228247). chemmethod.combeilstein-journals.org This initial step leads to the formation of a zwitterionic intermediate. chemmethod.com Subsequent steps in the reaction pathway, including cycloaddition with another reactant like acetic anhydride, are also modeled to determine the most energetically favorable route. chemmethod.combeilstein-journals.org These calculations are crucial for understanding the geometry of all participating structures, including reactants, intermediates, transition states, and final products. chemmethod.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a vital tool for investigating the reactivity of organic compounds due to its balance of computational cost and accuracy. beilstein-journals.orgcivilica.com For reactions involving alkyl isocyanides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed mechanistic and kinetic information. chemmethod.combeilstein-journals.org
Kinetics and Mechanism Analysis using DFT
DFT calculations are instrumental in analyzing the kinetics and mechanism of complex organic reactions. In the study of the reaction between cyclothis compound and dimethyl acetylenedicarboxylate (DMAD), DFT was used to model the reaction in both the gas phase and in solvents like dichloromethane (B109758). chemmethod.comchemmethod.com
Exploring Competitive Reaction Routes
Many complex reactions have multiple possible pathways, and DFT is an excellent tool for exploring these competitive routes. chemmethod.comnih.gov In the reaction of cyclothis compound with DMAD and acetic anhydride, two competitive pathways were identified in the second step of the mechanism. chemmethod.com
After the formation of the initial zwitterionic intermediate, it reacts with acetic anhydride. The DFT calculations explored the different possible cycloaddition modes. By comparing the activation energies for each potential path, the most favorable route can be determined. In this specific case, the calculations revealed two competing pathways for the formation of the final product. Although one path was found to be slightly more stable, the small energy difference between them suggested that there is no significant kinetic preference, and both routes could potentially occur. chemmethod.com
Analysis of Potential Energy Surfaces and Transition States
The analysis of a reaction's potential energy surface (PES) is a cornerstone of computational chemistry, providing a complete energetic landscape that governs the transformation from reactants to products. Locating and characterizing transition states (TS), the highest energy points along the lowest energy path, is critical for understanding reaction barriers and kinetics. nih.gov
For the reaction involving cyclothis compound, the PES was thoroughly explored using DFT. chemmethod.comchemmethod.com All stationary points, including reactants, intermediates, transition states, and products, were fully optimized. Vibrational frequency calculations were performed to confirm the nature of these points: minima (reactants, intermediates, products) have no imaginary frequencies, while transition states are characterized by having exactly one imaginary frequency. beilstein-journals.org
Rate-Determining Step Identification
A key finding from the analysis of the potential energy surface is the identification of the rate-determining step (RDS), which is the step with the highest activation energy barrier. chemmethod.comnih.gov In the multi-step reaction of cyclothis compound, DMAD, and acetic anhydride, the theoretical calculations consistently identified the initial nucleophilic attack of the isocyanide on the dialkyl acetylenedicarboxylate as the RDS. chemmethod.comchemmethod.com
| Reaction Step | Transition State | Activation Energy (kJ/mol) |
|---|---|---|
| Step 1 (Nucleophilic Attack) | TS1a-M | 68.2 |
| Step 2 (Cycloaddition - Path 1) | TS2a-M | 28.4 |
| Step 2 (Cycloaddition - Path 2) | TS2'a-M | 29.3 |
Intrinsic Reaction Coordinate (IRC) Studies
To further validate the reaction pathways, Intrinsic Reaction Coordinate (IRC) calculations are performed. beilstein-journals.org An IRC calculation follows the path of steepest descent from a transition state structure down to the minima on both the reactant and product sides. acs.org This ensures that a calculated transition state correctly connects the intended reactant and product intermediates along the reaction coordinate. beilstein-journals.org For the reaction of cyclothis compound, IRC calculations were used to confirm that the located transition states indeed connect the zwitterionic intermediates and the final furan-derivative products, solidifying the proposed stepwise mechanism. chemmethod.combeilstein-journals.org
Solvent Effects in Reaction Mechanisms: Implicit and Explicit Models
The reactivity of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into implicit and explicit solvent models. mdpi.com
Explicit Solvent Models: These models involve including a specific number of individual solvent molecules in the quantum mechanical calculation. mdpi.com This "supermolecule" approach allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com While computationally more demanding, this method can be critical for understanding reaction mechanisms where the solvent plays a direct chemical role, such as acting as a proton shuttle or catalyst. researchgate.netrsc.org For example, in some isocyanide reactions, a single explicit solvent molecule can significantly alter the calculated energy barriers by stabilizing ionic intermediates. researchgate.net Hybrid models (QM/MM), which treat the immediate solvent shell explicitly (quantum mechanics) and the bulk solvent implicitly (molecular mechanics), offer a balance between accuracy and computational cost, providing a more realistic picture of the solvated system. mdpi.com
The choice between implicit and explicit models depends on the specific reaction being studied. For this compound, reactions proceeding through polar intermediates or transition states would be significantly stabilized by polar solvents, an effect that can be initially estimated using implicit models. However, if specific interactions like hydrogen bonding between the isocyanide nitrogen and a protic solvent are anticipated to play a key role in the mechanism, explicit or hybrid models would be necessary for a more accurate description. acs.orgnih.govresearchgate.net
Electronic Structure and Bonding Analysis
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized Lewis structure, providing an intuitive chemical picture of bonding. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions represent delocalization effects, which are departures from an idealized, localized Lewis structure. wikipedia.org
For isocyanides like this compound, NBO analysis reveals key details about the electronic structure of the isocyano group (-N≡C). Theoretical studies on related alkyl isocyanides, such as cyclothis compound, provide valuable insights. In a study of the reaction between cyclothis compound and an acetylenic compound, NBO analysis was used to investigate the electronic stabilization of intermediates. researchgate.net The analysis involves examining the occupancies of bonding (Lewis-type) and antibonding (non-Lewis type) orbitals and the stabilization energies (E(2)) associated with delocalization from donor to acceptor orbitals.
For example, in a reaction intermediate, significant stabilization can arise from the delocalization of electron density from a lone pair (LP) orbital on an oxygen atom to an antibonding π* orbital of the C-N or C-C bonds. researchgate.net These interactions, quantified in kcal/mol, indicate the strength of the electronic delocalization and help explain the stability of certain intermediates over others.
Table 1: Illustrative NBO Second-Order Interaction Energies (E(2)) for a Reaction Intermediate Involving Cyclothis compound This table is based on data from a theoretical study on the reaction of cyclothis compound and HFPD and serves as an example of the types of interactions analyzed. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O₅ | π* (C₃ - C₄) | 25.48 |
| LP (1) O₅ | π* (C₂ - N₁) | 29.83 |
| π (C₃ - C₄) | π* (C₂ - N₁) | 18.28 |
NBO analysis also provides information about the hybridization of orbitals. researchgate.net By determining the s and p character of the hybrid orbitals that form bonds or hold lone pairs, one can gain a deeper understanding of the geometry and reactivity of the molecule. This type of analysis is crucial for rationalizing why certain reaction pathways are favored over others from an electronic standpoint. researchgate.netchemmethod.com
Atoms In Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a different, yet complementary, perspective on chemical bonding. uni-rostock.de Developed by Richard Bader, AIM defines atoms and bonds based on the topology of the electron density (ρ(r)), a physically observable scalar field. muni.cz Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. mdpi.com The properties of the electron density at these BCPs reveal the nature of the chemical bond. muni.cz
Key parameters evaluated at a BCP include:
Electron density (ρb): Its magnitude correlates with the bond order. muni.cz
Laplacian of the electron density (∇²ρb): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρb < 0) indicates a 'shared' interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρb > 0) signifies a 'closed-shell' interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. muni.cz
Total energy density (Hb): A negative Hb is another strong indicator of covalent character. mdpi.com
Theoretical studies on reactions involving alkyl isocyanides have utilized AIM analysis to characterize the interactions in transition states and intermediates. chemmethod.comchemmethod.com For this compound, AIM could be used to precisely characterize the C-N and N≡C bonds and to study non-covalent interactions, such as hydrogen bonding, that might influence its conformational preferences or reaction mechanisms. researchgate.net In a cycloaddition reaction involving cyclothis compound, AIM analysis was applied to understand the molecular interactions better. chemmethod.comchemmethod.com By analyzing the BCPs for newly forming bonds in a transition state, researchers can confirm the concerted or stepwise nature of a reaction.
Table 2: Typical AIM Topological Parameters for Different Bond Types This table presents generalized values to illustrate the application of AIM theory.
| Bond/Interaction Type | Typical ρb (a.u.) | Typical ∇²ρb (a.u.) | Typical Hb (a.u.) | Nature of Interaction |
| Covalent (C-C) | > 0.20 | < 0 | < 0 | Shared |
| Polar Covalent (C-N) | > 0.25 | < 0 | < 0 | Shared |
| Ionic (Na-Cl) | < 0.10 | > 0 | > 0 | Closed-shell |
| Hydrogen Bond (O-H···N) | 0.01 - 0.04 | > 0 | > 0 | Closed-shell |
By applying AIM, one could map the complete network of interactions within this compound, providing a rigorous, physics-based description of its chemical structure.
Steric and Electronic Factors Influencing Reactivity
The reactivity of this compound is governed by a delicate interplay of steric and electronic factors associated with both the isocyano functional group and the hexyl chain. researchgate.net
Electronic Factors: The isocyanide functional group (-N≡C) is electronically amphiphilic. It possesses a nucleophilic lone pair on the carbon atom, allowing it to attack electrophilic centers. smolecule.com Simultaneously, the carbon atom has electrophilic character due to the resonance structure, making it susceptible to attack by nucleophiles. researchgate.net The π-acceptor ability of the isocyanide ligand is also a crucial electronic property, particularly in organometallic chemistry. mdpi.com The electron-donating or withdrawing nature of the substituent on the nitrogen atom can tune the nucleophilicity and electrophilicity of the isocyanide. The alkyl hexyl group is generally considered to be electron-donating, which enhances the nucleophilicity of the terminal carbon compared to aryl isocyanides. researchgate.net However, theoretical studies on cycloaddition reactions involving various alkyl isocyanides (including cyclothis compound) have shown that the electronic-donating effect of different alkyl groups is not always the primary factor determining differences in reaction energy barriers. chemmethod.com
Steric Factors: The steric hindrance caused by the substituent on the isocyanide nitrogen often plays a more decisive role than electronics in controlling reactivity and reaction pathways. chemmethod.comchemmethod.com The hexyl group, being a flexible six-carbon chain, imparts a moderate but significant steric profile. This steric bulk can influence the accessibility of the isocyanide carbon to reagents.
In many reactions, a larger steric profile on the isocyanide can disfavor certain pathways or intermediates. For example, in reactions of isocyanides with coumarin (B35378) derivatives, the less sterically hindered cyclothis compound favored a direct attack pathway, whereas more bulky isocyanides like tert-butyl isocyanide did not yield the same product, highlighting the dominance of steric effects. scielo.org.mx Similarly, theoretical investigations into cycloaddition reactions have concluded that the steric factor of bulky alkyl groups is the main contributor to variations in the potential energy surfaces of the reaction, more so than electronic differences between the alkyl groups. chemmethod.comchemmethod.com The size and conformation of the hexyl group can therefore dictate the regioselectivity and stereoselectivity of reactions in which it participates. smolecule.comxmu.edu.cn
Biological and Medicinal Chemistry Applications of Hexyl Isocyanide and Its Derivatives
Antimicrobial Activities and Mechanisms of Action
Recent investigations into the antimicrobial properties of structurally simple monoisonitriles have provided significant insights into their mechanism of action (MoA). nih.gov Unlike the more complex diisonitrile natural products, the study of monoisonitriles helps to dissect the specific contribution of the isocyanide group to the molecule's bioactivity. nih.gov Research has focused on understanding their spectrum of activity and the specific molecular pathways they disrupt. nih.gov
To probe the antibacterial potential of monoisonitriles, a library of structurally diverse isocyanide compounds was screened for antibiotic activity against the Gram-positive pathogen Staphylococcus aureus and the Gram-negative pathogen Escherichia coli. nih.gov
The screening revealed that while several isocyanide derivatives exhibited activity against S. aureus, none of the tested compounds displayed significant activity against E. coli, with Minimum Inhibitory Concentrations (MICs) exceeding 50 μM. nih.gov The simple alkyl isocyanide, hexyl isocyanide, was included in this screening and was found to be inactive against both bacterial species under the tested conditions. nih.gov
| Compound | Chemical Structure | MIC vs. S. aureus (μM) | MIC vs. E. coli (μM) |
|---|---|---|---|
| This compound | CH₃(CH₂)₅N≡C | >50 | >50 |
| I16 (Aromatic Sulfonyl Isonitrile Derivative) | (Structure not shown) | 1.6 | >50 |
The unique antibacterial activity of potent isocyanide derivatives prompted in-depth studies to uncover their molecular mechanism of action. nih.gov Chemical proteomics studies using competitive cysteine reactivity profiling in S. aureus treated with the active derivative I16 revealed a novel MoA based on the covalent modification of essential metabolic enzymes. nih.gov This electrophilic character of the isocyanide group allows it to react with nucleophilic cysteine residues in enzyme active sites, leading to functional inhibition. nih.gov Two primary enzymatic targets were identified. nih.gov
The first key target identified is FabF (β-ketoacyl-ACP synthase II), an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. nih.gov This pathway is responsible for producing the fatty acids necessary for building bacterial cell membranes and is significantly different from the fatty acid synthesis pathway in humans, making it an attractive target for antibiotics. nih.gov The research demonstrated that the isocyanide derivative I16 covalently modifies the active site cysteine of FabF, leading to the inhibition of its enzymatic function. nih.gov This disrupts the fatty acid elongation cycle, thereby impeding bacterial growth. nih.gov
| Target Enzyme | Metabolic Pathway | Mechanism of Inhibition | Reference Compound |
|---|---|---|---|
| FabF | Fatty Acid Biosynthesis (FASII) | Covalent modification of active site cysteine | I16 |
| GlmS | Hexosamine Biosynthesis (Cell Wall) | Covalent modification of active site cysteine | I16 |
The mechanism of enzyme inhibition by the isocyanide derivative is based on its ability to act as an electrophile, reacting with the highly nucleophilic thiol group of cysteine residues located within the active sites of target enzymes like FabF and GlmS. nih.gov The thiol group attacks the terminal carbon of the isocyanide moiety, leading to the formation of a covalent iminomethyl-adduct. nih.gov This adduct can then be hydrolyzed, resulting in a formylated cysteine. This irreversible modification of the catalytic cysteine residue blocks the enzyme's normal function, leading to the observed antibacterial effects. nih.gov
The investigation into a focused library of monoisonitriles has provided crucial insights into their potential as antimicrobial agents. nih.gov While simple structures like this compound were found to be inactive, the potent activity of more complex derivatives demonstrates that the monoisonitrile scaffold is a viable starting point for the development of novel antibiotics. nih.gov Structure-activity relationship (SAR) studies confirm the absolute necessity of the isocyanide functional group for bioactivity. nih.gov The discovery of a covalent mechanism targeting essential enzymes in two distinct and vital metabolic pathways—fatty acid synthesis and cell wall construction—highlights the versatility of the isocyanide pharmacophore and opens a new avenue for designing next-generation antibiotics to combat drug-resistant bacteria. nih.gov
Antitumor and Cytotoxic Effects
Activity against Various Cancer Cell Lines
While isocyanide derivatives have been a subject of interest in medicinal chemistry for their potential cytotoxic properties, specific studies detailing the activity of this compound against a range of cancer cell lines are not extensively detailed in the available research. The cytotoxic potential of related compounds, such as N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine, has been evaluated against panels of human tumor cell lines, demonstrating that the broader class of isocyanide-related structures can exhibit significant antitumor activity. nih.gov For instance, studies on various cyanoguanidines have shown cytotoxic activities at sub-micromolar levels. nih.gov Similarly, other hexyl derivatives, like hexyl esters of gallic acid, have been synthesized and tested for cytotoxic activity against lines such as the MCF-7 breast cancer cell line, with some derivatives showing potent inhibitory effects. orientjchem.org However, direct data, including IC50 values for this compound across different cancer cell types, is not specified in the provided literature.
Induced Autophagy Mechanisms
Autophagy is a cellular process that maintains homeostasis by degrading and recycling cellular components, and its modulation is a key area of cancer research. nih.govmdpi.com In the context of cancer, autophagy can act as a double-edged sword, either suppressing tumors in early stages or promoting their survival in advanced stages. nih.govunirioja.es The process is orchestrated by a core set of autophagy-related (ATG) genes and regulated by signaling pathways such as the mTOR pathway. nih.govmdpi.com While various chemical compounds can induce autophagy, leading to either cancer cell survival or death, specific research detailing the mechanisms by which this compound induces autophagy is not available in the provided sources. The general mechanism of autophagy induction involves the formation of a double-membrane structure called a phagophore, which matures into an autophagosome that fuses with lysosomes to degrade its contents. mdpi.com
Bioinorganic Chemistry: Interactions with Metalloproteins and Metal Ions
Heme Protein Binding and Dysregulation (e.g., Myoglobin (B1173299), Hemoglobin)
This compound, as part of the larger class of alkyl isocyanides, is known to bind to heme proteins like myoglobin and hemoglobin. chegg.comnih.gov These proteins are responsible for oxygen transport and storage, and their function is centered on the iron atom within a heme prosthetic group. purdue.eduyoutube.com The binding of ligands like alkyl isocyanides occurs at the sixth coordination site of the heme iron, the same site that reversibly binds oxygen. purdue.edu
| Alkyl Isocyanide | Relative Binding Affinity Trend | Primary Influencing Factors |
|---|---|---|
| Methyl Isocyanide | Lower | Less hydrophobic interaction |
| Ethyl Isocyanide | Higher | Fits well into a cylindrical cavity with weak protein interactions |
| n-Propyl Isocyanide | Variable | Balance of hydrophobicity and increasing steric hindrance |
| n-Butyl Isocyanide | Variable | Balance of hydrophobicity and increasing steric hindrance |
| n-Pentyl Isocyanide | Variable | Balance of hydrophobicity and increasing steric hindrance |
| n-Hexyl Isocyanide | Lower than smaller alkyls | Significant unfavorable steric effects compete with favorable hydrophobic interactions |
This table illustrates general trends in binding affinity based on the principles described in the cited research. Absolute affinity values can vary based on experimental conditions.
Ligand Orientation within Distal Pockets
The distal pocket of heme proteins is the cavity where ligands bind to the heme iron. The orientation of a ligand within this pocket is critical and is influenced by steric and electronic factors. nih.gov In animal hemoglobins (B146990) and myoglobins, this pocket is structured to accommodate diatomic molecules with minimal steric hindrance from distal protein residues, most notably the distal histidine (His E7). nih.gov
However, for larger ligands like n-hexyl isocyanide, steric hindrance becomes a significant factor. nih.govnih.gov The binding of such ligands is sterically hindered both in their final bound position and during their diffusion to the active site. nih.gov The structure of the distal pocket can be conceptualized as a cylindrical cavity surrounded by a more rigid region of the protein structure. nih.gov While a smaller ligand like ethyl isocyanide can fit easily into this cavity, longer and bulkier ligands face unfavorable steric interactions with the surrounding protein residues, which constrains their orientation. nih.gov The partition of isocyanide ligands between the solvent and the heme pocket is primarily determined by interactions between the ligand and residues within this heme cavity. nih.gov
Correlation with Hydrophobic Effects
Hydrophobic effects play a crucial and favorable role in the binding of alkyl isocyanides to heme proteins. nih.gov The nonpolar alkyl chain of this compound is driven out of the aqueous solvent and into the hydrophobic interior of the heme pocket, which contributes favorably to the binding free energy. nih.gov The hydrophobicity of the heme pocket is a key factor in regulating ligand binding to the heme iron. nih.gov
Copper Chelation and Metal Acquisition (e.g., Siderophores/Chalkophores)
In environments where essential metals are scarce, many microorganisms produce and secrete small molecules called metallophores to scavenge these ions. nih.gov The most well-known of these are siderophores, which have a high affinity for iron. nih.govnih.gov However, analogous molecules exist for other metals, such as the copper-specific metallophores known as chalkophores. nih.gov The isocyanide functional group, due to its strong metal-coordinating properties, is a key feature in some natural products that function in copper acquisition. nih.govacs.org
Diisonitrile compounds, a diverse class of natural products containing two isocyanide groups, are notable for their role as chalkophores. nih.gov For example, the production of xanthocillin derivatives by the fungus Aspergillus fumigatus is increased under conditions of copper starvation. nih.gov This response is regulated by copper-binding transcription factors, and overexpression of the biosynthetic genes leads to an extracellular copper-chelating phenotype and higher intracellular copper accumulation. nih.gov This evidence strongly supports the function of xanthocillins as chalkophores, molecules that are secreted to bind and transport copper back to the cell. nih.gov
While not isocyanides themselves, some siderophores have been found to bind copper in addition to iron, highlighting the complex interplay of metal sequestration in biological systems. The siderophore yersiniabactin (B1219798) (Ybt), for instance, is a virulence factor in uropathogenic Escherichia coli and has been shown to be a physiologically favorable ligand for copper (II). nih.gov Direct detection of copper-Ybt complexes in mice and humans during infections demonstrates that this interaction is relevant in vivo. nih.gov Yersiniabactin helps bacteria resist copper toxicity by sequestering the metal. nih.gov This dual function illustrates the broader principle of using small organic molecules for metal acquisition and management, a role that is also fulfilled by isocyanide-containing natural products. nih.govresearchgate.net
| Compound Class | Example | Function | Producing Organism Type |
| Diisonitrile Compounds | Xanthocillins | Copper acquisition (Chalkophore) | Fungi (e.g., Aspergillus fumigatus) |
| Siderophores | Yersiniabactin | Iron acquisition, Copper sequestration | Bacteria (e.g., E. coli) |
Inhibition of Copper-Dependent Enzymes (e.g., Phenoloxidase)
The strong metal-coordinating ability of the isocyanide group is not only used for metal acquisition but also as a mechanism for inhibiting metalloenzymes. acs.org Phenoloxidases (POs) are key copper-dependent enzymes found in insects and other organisms, playing critical roles in processes like immune defense and cuticle sclerotization. usda.govnih.gov The activity of these enzymes relies on copper ions within their active sites. acs.org
The isocyanide functional group can act as a potent inhibitor of such enzymes by directly coordinating with the active-site copper. acs.org This interaction can block the enzyme's normal function. acs.org A clear example is the inhibition of tyrosinases, a class of phenoloxidases, by isocyanide-containing compounds. acs.org Research has demonstrated that the replacement of the isocyano group with a nitrile in these compounds leads to a complete loss of their inhibitory activity against tyrosinases. acs.org This finding strongly suggests that the inhibitory mechanism of action is enabled specifically by the isocyano functional group acting as a copper-coordinating moiety. acs.org This targeted inhibition of copper-containing enzymes makes isocyanides valuable leads for potential skin-whitening agents, as they can be more active than established inhibitors like kojic acid. acs.org
Broader Biological Roles and Ecological Significance of Natural Isocyanides
Natural isocyanides have been isolated from a wide range of terrestrial and marine organisms, including fungi, bacteria, and sponges. acs.orgresearchgate.net These compounds often possess potent biological activities that are believed to play a significant role in the organism's survival and ecological interactions. acs.orgnih.gov The metal-coordinating properties of the isocyanide group are thought to be a primary reason for their evolutionary niche in ecological systems. acs.orgresearchgate.net
Many of the hundreds of isocyanides isolated from nature exhibit powerful antibacterial, antifungal, antimalarial, antiprotozoal, and antifouling activities. acs.orgrsc.org For example, isocyanide metabolites produced by marine sponges, which are ancient organisms, are thought to serve as a chemical defense mechanism. acs.org Similarly, isocyanide-containing compounds from fungi have been shown to inhibit the growth of plant pathogenic fungi, suggesting a specific ecological role in protecting the host. acs.org The diverse structures of these natural products, from nitrogen-functionalized terpenes in marine invertebrates to simpler molecules from microbes, underscore their broad importance in chemical ecology. rsc.orgrsc.orgnih.gov
Drug Discovery and Development Strategies
Exploration of Isocyanides as Unconventional Pharmacophores
Despite the clear biological activity of natural isocyanides, the isocyanide functional group has historically been neglected by medicinal chemists and is often considered an "unconventional" pharmacophore. acs.orgresearchgate.net This lack of consideration has been attributed to perceptions that isocyanides are too reactive, metabolically unstable, or possess an unpleasant odor. acs.orgnih.gov
However, recent research aims to reframe this perspective, highlighting the richness of biological activity in isocyanide-containing molecules and promoting the isocyanide group as a valuable and unique pharmacophore. acs.orgchem-space.com Studies have shown that while primary and aromatic isocyanides can be metabolically labile, secondary and tertiary isocyanides exhibit greater metabolic resistance. researchgate.net The isocyano group's unique electronic properties, including its ability to act as a dipole and form hydrogen bonds, can be useful in protein binding interactions. acs.org This growing body of evidence supports the idea that the isocyanide functional group has significant potential in many areas of drug discovery and should be considered in the design of future drugs. nih.govresearchgate.net
Design of Metal-Coordinating Warheads
A key strategy in modern drug discovery is the design of molecules that can specifically target and inhibit metalloenzymes. The isocyanide functional group is particularly well-suited for this purpose, acting as a "metal-coordinating warhead". acs.orgnih.govresearchgate.net The carbon atom of the isocyanide has strong coordinating properties, allowing it to bind to metal ions in the active sites of enzymes. acs.org
This increased reactivity of a metal-coordinated isocyano group can be exploited for the design of covalent inhibitors directed against a wide range of metalloproteins. acs.org As discussed previously, the inhibition of copper-dependent tyrosinases is a prime example of this principle. acs.org By incorporating the isocyanide moiety into a larger molecule designed to fit the active site of a target metalloenzyme, researchers can create highly specific and potent inhibitors. acs.orgchem-space.com This approach leverages the fundamental coordination chemistry of isocyanides for therapeutic benefit, moving them from simple ligands in organometallic chemistry to key components in medicinal chemistry. acs.orgwikipedia.org
Scaffold Exploration for Novel Biological Targets
The search for novel molecular scaffolds is critical for the discovery of drugs with new mechanisms of action. nih.gov The isocyanide moiety is being increasingly used as a versatile chemical handle and a core structural component (scaffold) to build diverse libraries of compounds for screening against new biological targets. researchgate.netnih.govnih.gov
A successful example of this strategy is the rational use of the isocyano group to design novel 4-isocyanophenylamides as antibacterial agents. researchgate.net Through a scaffold hopping approach, researchers identified a lead compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net This highlights how the isocyanide scaffold can be chemically modified to explore structure-activity relationships and optimize for a specific biological target. researchgate.net Recent work has further shown that isonitriles can act via novel mechanisms, such as the covalent modification of essential metabolic enzymes in bacteria, opening new avenues for antibiotic development. rsc.org The use of isocyanides in multicomponent reactions further expands their utility, allowing for the rapid and efficient synthesis of diverse and complex heterocyclic scaffolds for drug discovery programs. nih.govresearchgate.net
| Lead Compound | Target Organism | Key Findings |
| Isocyanophenylamide (Compound 42) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antimicrobial activity, Additive effect with existing antibiotics, Does not induce resistance, Blocks biofilm formation |
Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activity of isocyanide-containing molecules is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how variations in a compound's structure affect its biological effects, are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For this compound and its derivatives, SAR studies primarily focus on modifications of the alkyl chain and the isocyanide functional group to understand their impact on biological activity.
Influence of the Alkyl Chain
The length and branching of the alkyl chain attached to the isocyanide group play a pivotal role in determining the biological potency and selectivity of these compounds. Research on the interaction of various alkyl isocyanides with biological targets has revealed important trends.
One notable study investigated the binding of a series of n-alkyl isocyanides, including methyl, ethyl, propyl, and this compound, to the cytochrome c of photosynthetic bacteria. The results indicated that the binding affinity was dependent on the length of the alkyl chain. While shorter-chain isocyanides like methyl and ethyl isocyanide demonstrated significant binding, the potency decreased as the chain length increased. In this specific biological system, n-hexyl isocyanide , along with cyclothis compound, was found to be among the least potent binders to cytochrome c. acs.org This suggests that for this particular target, a longer alkyl chain may introduce steric hindrance or unfavorable hydrophobic interactions that reduce binding affinity.
This observation aligns with broader SAR principles observed in other classes of bioactive molecules where an optimal alkyl chain length for activity is often identified. For instance, in some systems, increasing the lipophilicity by elongating the alkyl chain can enhance membrane permeability and lead to increased activity, but only up to a certain point. Beyond this optimal length, the compound may become too lipophilic, leading to poor aqueous solubility, non-specific binding, or steric clashes with the target protein, all of which can diminish biological activity.
General SAR Findings for Aliphatic Isocyanides
While specific, comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available research, general principles for aliphatic isocyanides can be inferred from various studies.
The isocyanide functional group itself is a key pharmacophore, responsible for the molecule's interaction with various biological targets, often through coordination with metal ions in metalloproteins. acs.org Therefore, modifications to this group would be expected to have a profound impact on biological activity.
The following table summarizes the general SAR trends observed for aliphatic isocyanides based on available research:
| Structural Modification | Effect on Biological Activity | Rationale |
| Alkyl Chain Length | Activity is dependent on chain length; often an optimal length exists. For binding to cytochrome c, shorter chains (e.g., methyl, ethyl) are more potent than longer chains like hexyl. acs.org | Longer chains can increase lipophilicity, potentially enhancing membrane interaction, but may also introduce steric hindrance at the binding site, reducing affinity. |
| Alkyl Chain Branching | Increased branching (e.g., isopropyl, tert-butyl) can decrease binding affinity compared to linear chains in sterically constrained binding pockets. | Branched chains are bulkier and can create a less favorable fit within the active site of a protein. |
| Introduction of Other Functional Groups | The introduction of other functional groups onto the alkyl chain can modulate activity by altering polarity, hydrogen bonding capacity, and metabolic stability. | These modifications can lead to new interactions with the biological target or affect the pharmacokinetic properties of the molecule. |
Table 1: General Structure-Activity Relationship Trends for Aliphatic Isocyanides
Advanced Applications and Materials Science Contributions of Hexyl Isocyanide
Polymer Chemistry and Poly(isocyanates) Synthesis
The polymerization of isocyanates, particularly n-hexyl isocyanate, has been a subject of significant research interest due to the unique properties of the resulting polymers. Poly(n-hexyl isocyanate) (PHIC) is known for its rigid, helical conformation, which imparts liquid crystalline properties to the polymer. This has led to its exploration in various advanced materials applications.
Hexyl isocyanide is the monomeric precursor for the synthesis of poly(n-hexyl isocyanate). Various polymerization techniques have been employed to produce PHIC with controlled molecular weights and narrow polydispersity. Living anionic polymerization and coordination polymerization are two of the most effective methods. beilstein-journals.orgnih.gov
Living anionic polymerization, often initiated by organometallic compounds such as sodium naphthalenide, allows for the synthesis of well-defined PHIC. nih.gov The use of a common ion salt like sodium tetraphenylborate (B1193919) (NaBPh₄) can help to stabilize the active anionic chain end, suppressing side reactions and leading to polymers with a narrow molecular weight distribution. nih.gov
Coordination polymerization, frequently catalyzed by organotitanium(IV) compounds, is another powerful method for the polymerization of this compound. researchgate.net This technique also offers good control over the polymerization process, yielding well-defined polymers. The choice of initiator and reaction conditions can influence the stereochemistry of the polymer, leading to the formation of helical structures with a specific screw-sense.
The synthesis of star-shaped poly(n-hexyl isocyanate) homopolymers has also been achieved using a core-first methodology with multifunctional titanocene (B72419) alkoxy complexes as initiators. beilstein-journals.org This approach allows for the creation of complex macromolecular architectures with precise numbers of arms. beilstein-journals.org
| Polymerization Method | Catalyst/Initiator System | Key Features | Reference |
|---|---|---|---|
| Living Anionic Polymerization | Sodium Naphthalenide / NaBPh₄ | Controlled molecular weight, narrow polydispersity. | nih.gov |
| Coordination Polymerization | Organotitanium(IV) Compounds | Good control over polymerization, potential for stereospecificity. | researchgate.net |
| Coordination Polymerization (Core-First) | Multifunctional Titanocene Alkoxy Complexes | Synthesis of star-shaped polymers with a precise number of arms. | beilstein-journals.org |
The ability to introduce functional groups into poly(n-hexyl isocyanate) chains is crucial for tailoring its properties for specific applications. This can be achieved by using functionalized initiators or by post-polymerization modification.
Well-defined clickable poly(n-hexyl isocyanate) with an azido (B1232118) or alkyne end group has been prepared through living coordination polymerization using organotitanium catalysts. nih.gov These "clickable" polymers can then be used in copper-catalyzed azide-alkyne cycloaddition reactions to create more complex macromolecular structures, such as rod-coil block copolymers and star polymers. nih.gov
Surface-initiated polymerization of n-hexyl isocyanate from silica (B1680970) nanoparticles has been demonstrated as a method for the covalent functionalization of nanoparticle surfaces. nih.gov This approach, mediated by titanium(IV) catalysis, allows for the growth of polymer chains directly from the nanoparticle surface, creating organic-inorganic hybrid materials with controlled interfaces. nih.gov
Statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl) propyl isocyanate have been synthesized via coordination polymerization with a chiral half-titanocene complex as the initiator. nih.gov This allows for the incorporation of reactive groups along the polymer chain or at the chain ends, enabling further modification and cross-linking.
| Functionalization Strategy | Methodology | Resulting Structure/Application | Reference |
|---|---|---|---|
| End-group Functionalization | Living coordination polymerization with functionalized initiators | "Clickable" polymers for synthesis of block and star copolymers. | nih.gov |
| Surface Grafting | Surface-initiated polymerization from silica nanoparticles | Polymer-grafted nanoparticles for nanocomposites. | nih.gov |
| Copolymerization | Coordination polymerization with functionalized co-monomers | Statistical and block copolymers with tunable properties. | nih.gov |
Synthesis of Complex Organic Scaffolds and Heterocycles
This compound is a valuable C1 building block in a variety of multicomponent reactions (MCRs) for the synthesis of diverse and complex heterocyclic structures. The isocyano group can act as both a nucleophile and an electrophile, enabling the formation of multiple new bonds in a single synthetic operation.
Quinazolinones : Isocyanides, including aliphatic variants like this compound, are utilized in the synthesis of quinazolinones. Palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and isocyanides provide an efficient route to quinazolin-4(3H)-ones. researchgate.net Copper-catalyzed isocyanide insertion into N-H bonds of anthranilic amides is another effective method. nih.gov
Benzimidazoles : The synthesis of benzimidazole (B57391) derivatives can be achieved through the condensation of o-phenylenediamines with various carbonyl compounds, and isocyanides can serve as a source for the C2 carbon of the benzimidazole ring in certain synthetic strategies. nih.govchemrxiv.org
Benzothiazoles : While direct synthesis of benzothiazoles from this compound is less commonly reported, isocyanates, which can be derived from isocyanides, are used in the synthesis of benzothiazole (B30560) derivatives. For example, 2-thiol derivatives can be reacted with 4-substituted phenyl isocyanates to form urea (B33335) derivatives that are precursors to benzothiazole hybrids. researchgate.net
Furans : Isocyanide-based three-component reactions provide a route to highly substituted furan (B31954) derivatives. For instance, the reaction of isocyanides, 2-arylidenemalononitriles, and benzoyl cyanide can yield alkylamino aryl furan tricarbonitriles under solvent-free conditions. chemrxiv.org
Oxazoles : The van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a classic method for preparing 5-substituted oxazoles. vliz.bemdpi.com While this specific reagent is not this compound, the principle of using an isocyanide as a key building block is central. Unconventional synthesis of 2,5-disubstituted oxazoles can also be achieved through the coupling of an acyl chloride with an isocyanide under mild basic conditions. rsc.org
Pyranoquinolines and Furoquinolines : Isocyanide-based annulation reactions have been developed for the construction of polyfunctionalized pyrano- and furoquinolines. nih.gov These reactions can proceed via [4+1] and [4+1+1] cycloadditions of isocyanides with quinoline (B57606) derivatives, with the reaction pathway being influenced by the isocyanide structure and the solvent. nih.gov
Azetidines : The synthesis of azetidines often involves [2+2] cycloaddition reactions. nih.gov While the direct involvement of this compound in these cycloadditions for azetidine (B1206935) synthesis is not prominently featured in the reviewed literature, isocyanides are known to participate in various cycloaddition reactions, suggesting potential for future development in this area.
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptidomimetics. beilstein-journals.orgbeilstein-journals.org These reactions allow for the rapid assembly of peptide-like structures from simple starting materials.
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. beilstein-journals.orgnih.gov The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to give an α-acyloxy carboxamide. nih.govbeilstein-journals.org
This compound can be employed as the isocyanide component in these reactions to introduce a hexyl group into the final peptidomimetic structure, thereby modulating its lipophilicity and, potentially, its biological activity. These reactions are highly valued for their ability to generate libraries of diverse compounds for drug discovery. beilstein-journals.org
| Reaction | Components | Product | Relevance to this compound |
|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Can be used as the isocyanide component to introduce a hexyl side chain. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Can be used as the isocyanide component to introduce a hexyl side chain. |
While isocyanides are recognized as important functional groups in a variety of marine natural products and are employed in the synthesis of complex molecules, specific examples of the application of this compound in the total synthesis of natural products are not extensively documented in the surveyed literature. nih.gov The versatility of isocyanide-based multicomponent reactions suggests that this compound could be a valuable tool in this field for the construction of complex intermediates or for the late-stage functionalization of natural product scaffolds. However, detailed research findings specifically highlighting the use of this compound in a completed total synthesis are limited.
Chemical Probes and Labeling in Biochemical Research
This compound, as part of the broader class of alkyl isocyanides (CNRs), has served as a significant chemical probe for investigating the steric and electronic environments within the ligand-binding pockets of heme proteins, such as myoglobin (B1173299) (Mb). These compounds act as valuable tools in biophysical studies due to their ability to form strong coordinate bonds with the iron atom in the heme group and their configurable organic side chains, which can be systematically altered to probe different regions of the binding pocket.
The utility of this compound in this context is demonstrated through techniques like Fourier-transform infrared (FTIR) spectroscopy. When alkyl isocyanides bind to myoglobin, the stretching frequency of the isocyanide group (νCN) provides insights into the local environment. Studies have shown that for straight-chain isocyanides, including this compound, the FTIR spectra reveal two distinct absorbance bands upon binding to myoglobin. sci-hub.se These bands are interpreted as representing two different orientations of the ligand within the distal pocket of the protein: an "in" conformation and an "out" conformation. unive.it
In the "in" conformation, the hexyl group points toward the interior of the protein. This orientation allows the distal histidine residue (His64) to form a hydrogen bond with the bound isocyano group, which in turn lowers the C-N bond order. unive.it Conversely, in the "out" conformation, the hexyl side chain is directed towards the solvent through a channel that opens up, preventing polar interactions with the isocyano group. unive.it The fraction of this compound adopting the "in" versus the "out" conformation is influenced by hydrophobic effects and steric constraints within the pocket. As the alkyl chain length increases from n-butyl to n-hexyl isocyanide, the hydrophobic alkyl group is increasingly forced into the back of the distal pocket, leading to a greater fraction of the "in" conformation. sci-hub.se
This research demonstrates that the configurable side chain of this compound acts as a sensitive probe for mapping the topology and accessibility of ligand pathways within proteins. unive.it The relative populations of the "in" and "out" conformers, which can be quantified by FTIR, correlate with kinetic data on ligand binding and escape, providing a detailed picture of the structural dynamics that govern protein function. sci-hub.se
| Ligand | Conformation | Interaction with Distal Pocket | Spectroscopic Signature (FTIR) |
| This compound | "In" | Hexyl group points toward protein interior; H-bond with His64 | Lower wavenumber absorbance (~2080 cm⁻¹) |
| This compound | "Out" | Hexyl group points toward solvent; No H-bond with His64 | Higher wavenumber absorbance (~2137 cm⁻¹) |
Contributions to Specialty Chemical Production
This compound is a versatile reagent in organic synthesis, contributing to the production of various specialty chemicals, particularly complex heterocyclic compounds. Its utility is most prominent in isocyanide-based multicomponent reactions (IMCRs), which allow for the efficient, one-pot synthesis of molecules that would otherwise require lengthy, multi-step procedures.
One significant application is in the synthesis of substituted furans. For instance, the reaction between the zwitterion formed from this compound and dimethyl acetylenedicarboxylate (B1228247) (DMAD) can be trapped by aldehydes to produce 2-aminofuran derivatives in good yields. sci-hub.se This type of reaction is valuable for creating highly functionalized furan rings, which are core structures in many pharmaceuticals and specialty materials.
This compound is also employed in the production of nitrogen-containing heterocycles like tetrazoles. The synthesis of 1-hexyl-1H-tetrazole can be achieved by reacting this compound with hydrazoic acid. thieme-connect.de Tetrazoles are an important class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids.
Furthermore, this compound is identified as a potential ligand in the development of advanced catalysts. It is listed as a possible isocyanide component for creating hydrosilylation reaction catalysts. google.comgoogle.com Hydrosilylation is a critical industrial process for the production of organosilicon compounds, which are used in a vast range of specialty products, including silicones, adhesives, and coatings. The isocyanide ligand plays a role in stabilizing the metal center and modulating its catalytic activity. google.com
| Reaction Type | Reactants | Product Class | Significance |
| Multicomponent Reaction | This compound, Aldehydes, DMAD | 2-Aminofurans | Efficient synthesis of functionalized furan cores. sci-hub.se |
| Cycloaddition | This compound, Hydrazoic Acid | 1-Hexyl-1H-tetrazole | Production of tetrazole rings for pharmaceutical applications. thieme-connect.de |
| Catalyst Component | Transition Metal, this compound | Hydrosilylation Catalysts | Development of catalysts for organosilicon production. google.comgoogle.com |
Combinatorial Chemistry and Compound Library Generation for High-Throughput Screening
The unique reactivity of the isocyano group makes this compound a cornerstone reagent in combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening (HTS). Its primary role is as a key building block in multicomponent reactions (MCRs), which are exceptionally well-suited for creating large, diverse sets of molecules from a smaller pool of starting materials. researchgate.net
MCRs, particularly the Ugi and Passerini reactions, leverage the ability of isocyanides to form new carbon-carbon bonds and introduce structural diversity in a single synthetic step. By systematically varying the other components in the reaction—such as an aldehyde, an amine, and a carboxylic acid in the Ugi four-component reaction (Ugi-4CR)—a vast library of distinct compounds can be generated around a common scaffold. This compound provides a non-polar, flexible hexyl group to these structures, allowing for the exploration of hydrophobic interactions in biological targets.
This strategy has been successfully applied in various research contexts. For example, this compound has been used in the pseudo five-component synthesis of bis-3-aminoimidazo[1,2-a]pyridines, pyrimidines, and pyrazines, which are extended π-conjugated systems with potential applications in materials science and medicinal chemistry. researchgate.net The efficiency of the MCR approach allows for the creation of a library of these complex molecules in a short timeframe. researchgate.net
In the context of drug discovery, a library of β-amido boronic acids was synthesized using the Ugi-4CR with a range of isocyanides, including this compound, to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro). apolloscientific.co.uk The ability to rapidly generate and test a diverse set of compounds is crucial for identifying lead candidates in drug development pipelines. The use of this compound in these libraries helps to systematically probe the effect of substituent size and lipophilicity on biological activity.
| Multicomponent Reaction | Key Reactants Including this compound | Library Scaffold/Product Type | Application Area |
| Ugi Four-Component Reaction | Amine, Aldehyde, Carboxylic Acid, this compound | Peptidomimetics (e.g., β-amido boronic acids) | Drug Discovery (e.g., SARS-CoV-2 inhibitors) apolloscientific.co.uk |
| Pseudo Five-Component Reaction | 2-Aminopyridine derivatives, Dialdehydes, this compound | Bis-3-aminoimidazo-heterocycles | Materials Science, Medicinal Chemistry researchgate.net |
| Three-Component Reaction | Amine, Aldehyde, this compound | Aminoamidines | Synthetic Intermediates |
Q & A
Q. What are the optimal methods for synthesizing hexyl isocyanide with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves the Hoffman carbylamine reaction or palladium-catalyzed cyanations . To ensure reproducibility:
- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst loading) and purification steps (distillation, chromatography) in the main manuscript, with extended details in supplementary materials .
- Characterization : Use NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity. For novel compounds, provide full spectral data and comparison to literature values .
- Safety : Follow engineering controls (fume hoods) and PPE guidelines (gloves, goggles) as per chemical safety protocols .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Compare data with established databases (e.g., SDBS, NIST Chemistry WebBook) and replicate experiments to rule out instrumental errors .
- Statistical Analysis : Apply error margins (e.g., ±0.1 ppm for NMR shifts) and report confidence intervals. Use multivariate analysis if spectral overlaps occur .
- Critical Evaluation : Discuss limitations in the "Results" section, such as solvent interference in IR, and justify conclusions with supporting evidence .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition metal catalysis, and what methodological considerations are critical for analyzing its coordination behavior?
- Methodological Answer :
- Coordination Studies : Employ X-ray crystallography or EXAFS to determine bonding geometry. For in situ analysis, use UV-Vis and Raman spectroscopy to monitor ligand-metal interactions .
- Kinetic Profiling : Design stopped-flow experiments to measure binding constants (Kd) and compare reactivity with analogous isocyanides (e.g., cyclohexyl or phenyl derivatives) .
- Data Presentation : Tabulate crystallographic data (bond lengths, angles) and kinetic parameters (kobs, activation energy) in the main text, with raw datasets in supplementary files .
Q. What advanced strategies can resolve low reproducibility in surface-enhanced Raman spectroscopy (SERS) studies involving this compound?
- Methodological Answer :
- Substrate Optimization : Use nanostructured Au/Ag substrates with controlled roughness (AFM characterization) to enhance signal consistency. Calibrate using internal standards (e.g., pyridine) .
- Multivariate Analysis : Apply PCA or PLS algorithms to deconvolute overlapping SERS peaks and quantify adsorption isotherms .
- Reporting Standards : Include substrate preparation details (e.g., deposition time, annealing temperature) and statistical metrics (RSD%) in the "Methods" section .
Data Presentation and Analysis
Q. Example Table: Comparative Reactivity of this compound in Catalytic Systems
| Reaction Type | Catalyst | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Cyanation | Pd(OAc)₂ | 92 | 450 | |
| Hydroamination | AuNPs | 78 | 320 | |
| Photoredox Coupling | Ru(bpy)₃²⁺ | 85 | 600 |
Critical Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals for synthetic protocols and avoid tertiary sources (e.g., Wikipedia). Use tools like SciFinder to locate primary data on isocyanide reactivity .
- Experimental Design : Incorporate control experiments (e.g., catalyst-free reactions) and justify sample sizes using power analysis .
- Ethical Reporting : Disclose conflicts of interest and funding sources in the "Author Declarations" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
